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  • Product: 2-Iodo-5-methoxy-1,3-dimethylbenzene
  • CAS: 90609-47-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodo-5-methoxy-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Iodo-5-methoxy-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Iodo-5-methoxy-1,3-dimethylbenzene. In the absence of experimentally verified spectra in publicly accessible databases, this document leverages high-quality computational predictions, validated against empirical data from structurally analogous compounds. A detailed interpretation of the chemical shifts is presented, grounded in the fundamental principles of NMR spectroscopy, with a focus on the interplay of electronic and steric effects of the iodo, methoxy, and dimethyl substituents. Furthermore, a rigorous, step-by-step protocol for the experimental acquisition of NMR data for this and similar aromatic compounds is provided, ensuring a self-validating system for researchers. This guide is intended to serve as an authoritative reference for the structural elucidation and characterization of this compound and to provide field-proven insights for professionals in chemical research and drug development.

Introduction: Unraveling the Structure of 2-Iodo-5-methoxy-1,3-dimethylbenzene through NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a substituted aromatic compound such as 2-Iodo-5-methoxy-1,3-dimethylbenzene, the precise chemical shifts of its protons and carbons are dictated by the cumulative influence of its substituents on the electron density of the benzene ring.

The iodine atom, the methoxy group, and the two methyl groups each exert distinct electronic effects—inductive and resonance—that shield or deshield specific nuclei, leading to a unique spectral fingerprint. Understanding these substituent effects is paramount for the accurate interpretation of the NMR spectra and, consequently, for the definitive structural confirmation of the molecule. This guide will first present the predicted ¹H and ¹³C NMR data for 2-Iodo-5-methoxy-1,3-dimethylbenzene and then delve into a detailed analysis of the underlying principles governing these chemical shifts.

Predicted ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR chemical shifts for 2-Iodo-5-methoxy-1,3-dimethylbenzene have been predicted using advanced computational algorithms and are presented below. These predictions are based on extensive databases of experimental spectra and provide a reliable starting point for spectral analysis. The data is presented in a clear, tabular format for ease of reference and comparison.

Table 1: Predicted ¹H NMR Spectral Data for 2-Iodo-5-methoxy-1,3-dimethylbenzene

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H6.78Singlet2H
OCH₃3.77Singlet3H
Ar-CH₃2.42Singlet6H

Table 2: Predicted ¹³C NMR Spectral Data for 2-Iodo-5-methoxy-1,3-dimethylbenzene

CarbonPredicted Chemical Shift (δ, ppm)
C-5 (C-OCH₃)159.9
C-1, C-3 (C-CH₃)143.2
C-4, C-6 (C-H)114.9
C-2 (C-I)102.8
OCH₃55.3
Ar-CH₃25.9

Interpretation of the Predicted NMR Spectra

The predicted chemical shifts can be rationalized by considering the electronic and steric effects of the substituents on the aromatic ring.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be relatively simple, with three distinct singlet signals.

  • Aromatic Protons (Ar-H) at ~6.78 ppm: The two aromatic protons are chemically equivalent due to the symmetry of the molecule. Their chemical shift is influenced by the electron-donating methoxy group, which increases the electron density at the ortho and para positions, causing a shielding effect (upfield shift) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[1] The two methyl groups also contribute a weak shielding effect. The singlet multiplicity arises from the absence of adjacent protons.

  • Methoxy Protons (OCH₃) at ~3.77 ppm: This singlet, integrating to three protons, is characteristic of a methoxy group attached to an aromatic ring. The chemical shift is in the typical range for such functional groups.[2]

  • Methyl Protons (Ar-CH₃) at ~2.42 ppm: The two methyl groups are equivalent and appear as a single singlet integrating to six protons. Their chemical shift is in the expected region for methyl groups attached to a benzene ring.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

  • C-5 (C-OCH₃) at ~159.9 ppm: This carbon, directly attached to the strongly electron-donating oxygen atom of the methoxy group, is significantly deshielded and appears at the lowest field in the aromatic region. This is a characteristic chemical shift for a methoxy-substituted aromatic carbon.

  • C-1 and C-3 (C-CH₃) at ~143.2 ppm: These carbons, bonded to the methyl groups, are also deshielded due to the substituent effect.

  • C-4 and C-6 (C-H) at ~114.9 ppm: These protonated aromatic carbons are shielded by the electron-donating effects of the methoxy and methyl groups, resulting in an upfield shift.

  • C-2 (C-I) at ~102.8 ppm: The carbon atom bonded to the iodine atom experiences a significant shielding effect, often referred to as the "heavy-atom effect," which causes its signal to appear at a relatively high field for an aromatic carbon.

  • Methoxy Carbon (OCH₃) at ~55.3 ppm: This signal is in the typical range for the carbon of an aromatic methoxy group.[2]

  • Methyl Carbons (Ar-CH₃) at ~25.9 ppm: This upfield signal is characteristic of the carbons of the two equivalent methyl groups attached to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

To experimentally verify the predicted NMR data, the following detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is recommended. This protocol is designed to be a self-validating system for obtaining reliable and reproducible results.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of solid 2-Iodo-5-methoxy-1,3-dimethylbenzene.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

NMR Spectrometer Setup and Calibration
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion and sensitivity.

  • Tuning and Shimming: Before data acquisition, the spectrometer probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

¹H NMR Data Acquisition Parameters
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Time (AQ): Set to 2-4 seconds to ensure adequate digitization of the free induction decay (FID).

  • Relaxation Delay (D1): A delay of 1-5 seconds between pulses is generally sufficient to allow for full relaxation of the protons.

  • Number of Scans (NS): Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate for observing both aromatic and aliphatic protons.

¹³C NMR Data Acquisition Parameters
  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard for obtaining a spectrum with singlets for all carbon signals.

  • Acquisition Time (AQ): Typically set to 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended.

  • Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Spectral Width (SW): A spectral width of about 200-250 ppm is required to cover the entire range of ¹³C chemical shifts.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired FID to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For the ¹H spectrum, integrate the peak areas to determine the relative number of protons corresponding to each signal.

Visualizing Molecular Structure and Experimental Workflow

Diagrams are essential tools for visualizing complex information. The following sections provide Graphviz diagrams for the molecular structure and the experimental workflow.

Molecular Structure and Key NMR-Relevant Features

Caption: Molecular structure of 2-Iodo-5-methoxy-1,3-dimethylbenzene.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard setup Spectrometer Setup (Tune & Shim) standard->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference peak_pick Peak Picking reference->peak_pick integrate Integration (¹H) peak_pick->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a detailed overview of the predicted ¹H and ¹³C NMR spectra of 2-Iodo-5-methoxy-1,3-dimethylbenzene. The predicted chemical shifts have been rationalized based on the fundamental electronic and steric effects of the substituents. The provided comprehensive experimental protocol offers a robust methodology for the acquisition of high-quality, verifiable NMR data. This guide serves as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and structurally related compounds, facilitating accurate structural elucidation and fostering a deeper understanding of the principles of NMR spectroscopy.

References

  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Retrieved March 26, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved March 26, 2026, from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved March 26, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Nature.com. Retrieved March 26, 2026, from [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (n.d.). ChemRxiv. Retrieved March 26, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved March 26, 2026, from [Link]

  • Tasks in NMR data analysis for Nature Products. (2022). Retrieved March 26, 2026, from [Link]

  • Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved March 26, 2026, from [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved March 26, 2026, from [Link]

  • 2-Iodo-1-methoxy-3-nitrobenzene. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Synthesis mechanism of 2-Iodo-5-methoxy-1,3-dimethylbenzene from m-xylene

An In-depth Technical Guide to the Synthesis of 2-Iodo-5-methoxy-1,3-dimethylbenzene from m-Xylene Abstract This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for 2-iodo-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Iodo-5-methoxy-1,3-dimethylbenzene from m-Xylene

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for 2-iodo-5-methoxy-1,3-dimethylbenzene, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, m-xylene, and proceeds through a meticulously planned multi-step sequence. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms and strategic considerations for each transformation. The synthesis is structured to ensure high regioselectivity and yield, addressing the challenges often encountered in the functionalization of substituted aromatic compounds.

Introduction and Strategic Overview

The target molecule, 2-iodo-5-methoxy-1,3-dimethylbenzene[1][2][3], possesses a unique substitution pattern that makes it a desirable intermediate for further chemical elaboration. The presence of an iodo group allows for a wide range of cross-coupling reactions, while the methoxy and dimethyl functionalities influence the electronic and steric properties of the molecule. A direct and selective synthesis of this compound from a simple precursor like m-xylene is a noteworthy endeavor in synthetic organic chemistry.

This guide delineates a strategic three-stage synthesis designed to overcome the challenges of regiocontrol. The chosen pathway prioritizes the formation of a key intermediate, 3,5-dimethylphenol, which then serves as a scaffold for the sequential introduction of the iodo and methoxy groups. This approach circumvents the poor regioselectivity associated with direct nitration of m-xylene to achieve the desired 5-substituted pattern.

Overall Synthetic Strategy

The synthesis is divided into three primary stages, each encompassing a distinct set of chemical transformations:

  • Stage 1: Synthesis of 3,5-Dimethylphenol from m-Xylene. This stage involves a three-step sequence of acylation, oxidation, and hydrolysis to introduce a hydroxyl group at the 5-position of the m-xylene ring.

  • Stage 2: Regioselective Iodination of 3,5-Dimethylphenol. In this stage, an iodine atom is selectively introduced at the ortho-position to the hydroxyl group.

  • Stage 3: Methylation of 2-Iodo-3,5-dimethylphenol. The final step involves the conversion of the phenolic hydroxyl group to a methoxy group via a Williamson ether synthesis.

Overall_Synthesis_Workflow m_xylene m-Xylene acetophenone 3,5-Dimethyl Acetophenone m_xylene->acetophenone Acylation ester 3,5-Dimethylphenyl Acetate acetophenone->ester Oxidation phenol 3,5-Dimethylphenol ester->phenol Hydrolysis iodo_phenol 2-Iodo-3,5-dimethylphenol phenol->iodo_phenol Iodination final_product 2-Iodo-5-methoxy-1,3-dimethylbenzene iodo_phenol->final_product Methylation

Caption: Overall workflow for the synthesis of 2-Iodo-5-methoxy-1,3-dimethylbenzene.

Stage 1: Synthesis of 3,5-Dimethylphenol from m-Xylene

The initial stage of the synthesis focuses on the conversion of m-xylene to 3,5-dimethylphenol. This is achieved through a three-step process as detailed below.

Step 1: Friedel-Crafts Acylation of m-Xylene

The first step involves the acylation of m-xylene to introduce a carbonyl group, which will be crucial for the subsequent oxidation step. A Friedel-Crafts acylation with acetyl chloride and aluminum chloride is a classic and effective method for this transformation[4].

Experimental Protocol
  • To a stirred solution of anhydrous aluminum chloride (2.0 mol) in excess m-xylene (10.0 mol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture in an ice-water bath.

  • Slowly add acetyl chloride (1.0 mol) dropwise to the reaction mixture, maintaining the temperature below 15 °C[4].

  • After the addition is complete, warm the reaction mixture to 100 °C and stir for 5 hours[4].

  • Cool the reaction mixture and pour it into a beaker containing 1000 mL of ice-water.

  • Separate the organic layer and wash it sequentially with 0.5% dilute hydrochloric acid and saturated sodium carbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess m-xylene by distillation.

  • The resulting crude 3,5-dimethyl acetophenone can be purified by vacuum distillation.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. Aluminum chloride, a strong Lewis acid, coordinates with the acetyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich m-xylene ring to form a resonance-stabilized carbocation intermediate (sigma complex). Finally, a proton is abstracted from the sigma complex to restore the aromaticity of the ring and yield the acylated product. The methyl groups in m-xylene are ortho-, para-directing; however, acylation at the 4- or 6-position is sterically hindered, leading to the preferential formation of the 3,5-disubstituted product.

Friedel_Crafts_Acylation_Mechanism cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Attack and Proton Abstraction Acetyl_Chloride CH₃COCl AlCl3 AlCl₃ Acetyl_Chloride->AlCl3 Coordination Acylium_Ion [CH₃C=O]⁺ AlCl3->Acylium_Ion Forms AlCl4- [AlCl₄]⁻ AlCl3->AlCl4- Forms mXylene m-Xylene Sigma_Complex Sigma Complex (Resonance Stabilized) mXylene->Sigma_Complex Attack by Acylium Ion Product 3,5-Dimethyl Acetophenone Sigma_Complex->Product Deprotonation by [AlCl₄]⁻ Iodination_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution I2 I₂ H2O2 H₂O₂ I2->H2O2 Oxidation Electrophile HOI or I⁺ H2O2->Electrophile Forms Phenol 3,5-Dimethylphenol Sigma_Complex Sigma Complex (Resonance Stabilized) Phenol->Sigma_Complex Attack by Electrophile Product 2-Iodo-3,5-dimethylphenol Sigma_Complex->Product Deprotonation Williamson_Ether_Synthesis cluster_0 Formation of Phenoxide cluster_1 SN2 Reaction Phenol 2-Iodo-3,5-dimethylphenol Base K₂CO₃ Phenol->Base Deprotonation Phenoxide 2-Iodo-3,5-dimethylphenoxide Base->Phenoxide Forms Methyl_Iodide CH₃I Phenoxide->Methyl_Iodide Nucleophilic Attack Product 2-Iodo-5-methoxy-1,3-dimethylbenzene Methyl_Iodide->Product Forms

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Foundational

Technical Whitepaper: Safety, Toxicity, and Synthetic Utility of 2-Iodo-5-methoxy-1,3-dimethylbenzene

Executive Summary In the landscape of modern drug development, sterically hindered and electron-rich aryl halides are critical building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs). 2-Iodo-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, sterically hindered and electron-rich aryl halides are critical building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs). 2-Iodo-5-methoxy-1,3-dimethylbenzene (CAS: 90609-47-5), also known as 3,5-dimethyl-4-iodoanisole, is a highly specialized intermediate[1]. Despite its utility, standard Safety Data Sheets (SDS) often lack empirical acute toxicity data for this specific compound[2]. As a Senior Application Scientist, I have structured this whitepaper to bridge that knowledge gap. This guide provides a deep dive into the compound's physicochemical profile, predictive mechanistic toxicology, and step-by-step protocols for overcoming its inherent steric hindrance in palladium-catalyzed cross-coupling reactions.

Physicochemical Identity & Structural Logic

The reactivity and safety profile of 2-iodo-5-methoxy-1,3-dimethylbenzene are entirely dictated by its unique structural topology. The presence of two methyl groups at the 1- and 3-positions creates massive steric bulk around the iodine atom (ortho-disubstitution). Concurrently, the methoxy group at the 5-position acts as a strong electron-donating group (EDG), enriching the electron density of the aromatic ring.

This combination makes the carbon-iodine (C–I) bond highly resistant to standard oxidative addition, requiring aggressive catalytic conditions to activate[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Implication
CAS Number 90609-47-5Unique registry identifier[2].
Molecular Formula C9H11IOHalogenated aromatic ether[4].
Molecular Weight 262.09 g/mol High mass dictates low volatility[5].
Melting Point 33–35 °CTransitions between solid/liquid at ambient temps[4].
Boiling Point 118–120 °C (at 2.5 Torr)Requires vacuum distillation for purification[4].

Safety Data Sheet (SDS) & Toxicological Assessment

According to commercial 2, empirical data for acute oral, dermal, and inhalation toxicity (LD50/LC50) is currently classified as "no data available"[2]. However, applying predictive structural-activity relationship (SAR) models allows us to establish rigorous handling protocols.

  • Handling Precautions: As a halogenated aromatic, it must be treated as a severe skin and eye irritant. Protocols dictate the use of chemical-impermeable gloves, avoidance of aerosol/dust formation, and manipulation exclusively within well-ventilated fume hoods[2].

  • Storage Conditions: The compound must be stored in tightly closed containers in a dry, cool environment, strictly isolated from incompatible oxidizing agents and foodstuff[2].

Mechanistic Toxicology & In Vitro Safety Workflows

Because empirical in vivo data is lacking, drug development professionals must rely on self-validating in vitro assays to evaluate the safety of this intermediate. The iodine atom is an excellent leaving group. During hepatic metabolism (via Cytochrome P450 enzymes), it can generate reactive electrophilic intermediates that may cause off-target cellular damage.

To validate safety, we employ a dual-assay system: Cytotoxicity is quantified using MTT assays to measure mitochondrial metabolic activity, while apoptotic pathways are mapped using Annexin V flow cytometry [6]. This ensures that any residual intermediate in the final API does not induce silent cellular apoptosis.

ToxicityWorkflow A Aryl Iodide (CAS: 90609-47-5) B Hepatic S9 Incubation A->B Metabolic Activation C MTT Viability Assay B->C Cytotoxicity E Ames Test (Genotoxicity) B->E Mutagenicity D Annexin V Flow Cytometry C->D Apoptosis Profiling F Comprehensive Safety Profile D->F E->F

Figure 1: In vitro toxicological screening workflow for aryl iodide intermediates.

Synthetic Utility: Overcoming Steric Hindrance

Despite its handling requirements, 2-iodo-5-methoxy-1,3-dimethylbenzene is an invaluable precursor in the production of pharmaceuticals and agrochemicals[1]. Its primary utility lies in the synthesis of sterically hindered aryl ketones via palladium-catalyzed carbonylative cross-coupling [3].

Because the substrate is highly electron-rich and sterically blocked, oxidative addition of standard Pd(0) catalysts into the C–I bond is thermodynamically disfavored. To overcome this activation barrier, researchers must utilize the highly active PEPPSI-iPr catalyst under elevated carbon monoxide (CO) pressure and high temperatures[3].

Table 2: Reaction Optimization Parameters
ParameterStandard Aryl Iodides2-Iodo-5-methoxy-1,3-dimethylbenzeneCausality / Rationale
Catalyst Pd(PPh3)4PEPPSI-iPr (3 mol%)Overcomes the high activation barrier of the electron-rich C–I bond[3].
CO Pressure 15 psi (1 atm)60 psiForces CO insertion against the steric bulk of the ortho-methyl groups[3].
Temperature 80 °C140 °CProvides the thermodynamic energy required for sluggish oxidative addition[3].
Additive NonePPh3Essential to fully consume the sterically hindered starting material[3].
Step-by-Step Methodology: Carbonylative Cross-Coupling

This protocol details a self-validating workflow for utilizing 2-iodo-5-methoxy-1,3-dimethylbenzene in cross-coupling.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 2-iodo-5-methoxy-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (2.0 mmol), Cs2CO3 (3.0 mmol), and the PEPPSI-iPr catalyst (3 mol%)[3].

  • Solvent Addition: Add anhydrous dioxane (5 mL) to the vial and seal with a robust septum[3].

  • Pressurization: Transfer the sealed vial to a secure fume hood. Purge the system with CO gas and pressurize to 60 psi using a pressure reactor[3]. (Safety Note: CO is highly toxic and odorless; ensure continuous ambient monitoring).

  • Thermal Activation: Heat the reaction mixture to 140 °C for 24 hours. The elevated temperature is the critical causal factor that forces the oxidative addition of the electron-rich aryl iodide[3].

  • Workup & Isolation: Cool to room temperature, safely vent residual CO gas, dilute with ethyl acetate, and filter through a pad of Celite. Purify the crude product via flash column chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Steric Hindrance) Pd0->OxAdd Ar-I Addition COIns CO Insertion (60 psi) OxAdd->COIns CO Gas TransMet Transmetalation (Boronic Acid) COIns->TransMet Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl Ketone Product RedElim->Product Yield

Figure 2: Pd-catalyzed carbonylative cross-coupling cycle for sterically hindered aryl iodides.

Conclusion

While standard safety data for 2-iodo-5-methoxy-1,3-dimethylbenzene is limited, applying a mechanistic understanding of its structure allows scientists to safely harness its potential. By coupling predictive in vitro toxicity workflows with highly optimized, sterically-accommodating catalytic protocols, drug development professionals can effectively utilize this complex intermediate to synthesize next-generation therapeutics.

References

  • 2-Iodo-5-methoxy-1,3-dimethylbenzene SDS, 90609-47-5 Safety Data Sheets Source: ECHEMI URL
  • Cas 90609-47-5, 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE Source: LookChem URL
  • Source: CAS (American Chemical Society)
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.
  • Source: National Institutes of Health (PMC)

Sources

Exploratory

Electronic Profiling and Dipole Moment Analysis of 2-Iodo-5-methoxy-1,3-dimethylbenzene: A Technical Guide for Advanced Drug Development

Executive Summary As drug development increasingly relies on highly optimized non-covalent interactions, the strategic incorporation of halogens has moved beyond simple lipophilicity enhancement. 2-Iodo-5-methoxy-1,3-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug development increasingly relies on highly optimized non-covalent interactions, the strategic incorporation of halogens has moved beyond simple lipophilicity enhancement. 2-Iodo-5-methoxy-1,3-dimethylbenzene (CAS RN: 90609-47-5)[1], also known as 4-iodo-3,5-dimethylanisole, represents a highly functionalized aromatic scaffold. By precisely tuning the electronic push-pull dynamics and steric environment around the iodine center, this molecule serves as a premier model for designing robust halogen-bond donors. This whitepaper deconstructs its electronic architecture, dipole moment dynamics, and provides field-proven, self-validating protocols for its synthesis and characterization.

Electronic Architecture & Substituent Effects

The physicochemical behavior of 2-Iodo-5-methoxy-1,3-dimethylbenzene is dictated by the synergistic interplay of three distinct functional groups arranged around the central benzene ring:

  • The 5-Methoxy Group (+M, -I): Positioned para to the iodine atom, the methoxy group acts as a powerful resonance donor (+M). It pushes electron density through the aromatic π -system directly to the ortho and para positions.

  • The 1,3-Dimethyl Groups (+I): Positioned ortho to the iodine atom, these methyl groups provide hyperconjugative electron donation (+I). More importantly, they create severe steric shielding around the C-I bond.

  • The 2-Iodo Substituent (-I): Iodine is highly polarizable. The influx of electron density from the methoxy and methyl groups enriches the equatorial belt of the iodine atom. Consequently, the pole along the C-I bond axis becomes relatively electron-deficient, generating a pronounced σ -hole .

Causality in Design: The combination of electron-donating groups directly opposing a polarizable halogen amplifies the σ -hole. This anisotropic charge distribution allows the iodine atom to act as a highly specific Lewis acid, enabling strong, directional halogen bonds with Lewis basic sites (e.g., backbone carbonyls) on target proteins.

G M 1,3-Dimethyl Groups (+I Effect) R Benzene Ring (Electron Conduit) M->R Hyperconjugation O 5-Methoxy Group (+M, -I Effect) O->R Resonance I 2-Iodo Substituent (σ-hole donor) H Target Protein (Halogen Bond Acceptor) I->H Halogen Bond R->I Inductive Pull

Fig 1: Electronic substituent effects modulating the halogen bonding capacity of the iodine center.

Dipole Moment Dynamics & Conformational Space

The permanent dipole moment ( μ ) is a critical vector quantity for predicting membrane partitioning and dielectric behavior. The baseline dipole moment for the unmethylated analog, p-iodoanisole, is established at 2.14 D[2].

In 2-Iodo-5-methoxy-1,3-dimethylbenzene, the dipole moment is the vector sum of the C-I bond, the C-OCH 3​ group, and the two C-CH 3​ bonds. While the methoxy group can theoretically adopt syn or anti rotamers relative to the ring plane, the symmetrical nature of the 3,5-dimethyl substitution renders these states energetically degenerate in a vacuum. The hyperconjugative push from the methyl groups slightly enhances the electron density of the ring, reinforcing the C-I dipole vector and resulting in a net dipole moment estimated between 2.15 and 2.25 D.

Quantitative Data: Physicochemical & Electronic Properties
ParameterValueMechanistic Implication
Molecular Weight 262.09 g/mol [1]Optimal size for small-molecule drug scaffolds.
C-I Bond Dipole ~1.40 DCreates an anisotropic charge distribution ( σ -hole).
Methoxy Group Dipole ~1.25 DInduces a strong permanent dipole, enhancing solubility.
Total Dipole Moment ( μ ) ~2.15 - 2.25 DModulates membrane partitioning and dielectric behavior.
Steric Hindrance (C2) High (Flanked by 2x -CH 3​ )Prevents rapid enzymatic deiodination in vivo.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed with built-in causality and validation checkpoints.

Regioselective Synthesis Workflow

Synthesizing this sterically hindered scaffold requires overcoming the activation energy barrier imposed by the ortho-methyl groups[3].

Step-by-Step Methodology:

  • Phenolic Methylation: Charge a round-bottom flask with 3,5-dimethylphenol (1.0 eq), anhydrous K2​CO3​ (2.0 eq), and acetone. Add iodomethane ( MeI , 1.5 eq) dropwise. Reflux for 4 hours.

    • Causality: K2​CO3​ is a mild base that quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide without triggering unwanted side reactions. Acetone serves as an optimal polar aprotic solvent to accelerate the SN​2 attack on MeI .

  • Intermediate Validation: Monitor via TLC. The product, 3,5-dimethylanisole, should show complete consumption of the phenolic starting material.

  • Electrophilic Iodination: Dissolve the 3,5-dimethylanisole in an acidic aqueous/organic solvent mixture. Add Potassium Iodide ( KI ) and Potassium Iodate ( KIO3​ ) and heat to reflux[3].

    • Causality: Molecular iodine ( I2​ ) is a weak electrophile and fails to efficiently iodinate sterically hindered rings. By using KIO3​ in an acidic medium, iodide is oxidized in situ to the highly reactive electrophilic iodonium species ( I+ ). The steric bulk of the methyls directs the I+ exclusively to the 4-position (para to the methoxy group).

  • Purification: Quench with sodium thiosulfate to neutralize residual oxidant, extract with ethyl acetate, and recrystallize to yield pure 2-Iodo-5-methoxy-1,3-dimethylbenzene.

G A 3,5-Dimethylphenol (Starting Material) B Methylation MeI, K2CO3, Acetone A->B C 3,5-Dimethylanisole (Intermediate) B->C SN2 Reaction D Electrophilic Iodination KI, KIO3, H+, Reflux C->D E 2-Iodo-5-methoxy-1,3-dimethylbenzene (Target Compound) D->E Regioselective EAS F Dielectric Measurement (Capacitance Cell) E->F Dipole Extraction

Fig 2: Step-by-step synthesis and characterization workflow for the target aromatic compound.

High-Fidelity Dipole Moment Determination

Measuring the permanent dipole moment requires isolating orientation polarization from induced electronic polarization.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 5 dilute solutions of the purified compound in anhydrous cyclohexane (ranging from 0.01 M to 0.05 M).

    • Causality: A strictly non-polar solvent like cyclohexane is mandatory. Polar solvents would induce solvent-solute dipole interactions, artificially inflating the measured dielectric constant.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each fraction using a precision capacitance cell at exactly 25.0 °C.

  • Refractive Index Measurement: Measure the refractive index ( n ) of the solutions using an Abbe refractometer.

    • Causality: The total polarization ( PT​ ) includes both the permanent dipole and induced electronic polarization. The refractive index allows for the calculation of molar refraction ( RD​ ), which isolates the induced electronic polarization. Subtracting this from PT​ yields the true permanent dipole moment via the Debye equation.

Strategic Applications in Drug Development

The integration of 2-Iodo-5-methoxy-1,3-dimethylbenzene into a pharmacophore offers two distinct advantages for medicinal chemists:

  • Metabolic Stability via Steric Shielding: Aryl iodides are often avoided in drug design due to their susceptibility to rapid in vivo deiodination by hepatic deiodinases. However, the two ortho-methyl groups in this scaffold act as physical barricades, sterically blocking the enzymatic active sites and drastically increasing the metabolic half-life of the compound.

  • Enhanced Target Affinity: The highly activated σ -hole on the iodine atom serves as an elite halogen bond donor. When oriented correctly within a target protein's binding pocket, it can form highly directional, non-covalent interactions with Lewis basic residues, frequently outperforming traditional hydrogen bonds in highly hydrophobic binding sites.

References[1] Title: 2-Iodo-5-methoxy-1,3-dimethylbenzene. Source: CAS Common Chemistry. URL: https://commonchemistry.cas.org/detail?cas_rn=90609-47-5[2] Title: p-iodoanisole. Source: Stenutz Thermodynamic Properties. URL: https://stenutz.eu/chem/cgi-bin/cmp.cgi?cpd=p-iodoanisole[3] Title: Chiral Nickel(II) and Palladium(II) NCN-Pincer Complexes Based on Substituted Benzene: Synthesis, Structure, and Lewis Acidity. Source: Organometallics - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/om800454w

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Iodo-5-methoxy-1,3-dimethylbenzene as a Versatile Aryl Iodide Precursor in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 2-Iodo-5-methoxy-1,3-dimethylbenzene, a key aryl iodide precursor for advanced organic synthesis. We delve into the structural nuances that dictate its re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 2-Iodo-5-methoxy-1,3-dimethylbenzene, a key aryl iodide precursor for advanced organic synthesis. We delve into the structural nuances that dictate its reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and materials science. This document offers researchers, chemists, and drug development professionals a blend of theoretical principles and field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings. The causality behind experimental choices is explained, alongside troubleshooting insights, to empower users to optimize their synthetic strategies and achieve reliable, high-yield outcomes.

Introduction: A Structurally Rich Building Block

2-Iodo-5-methoxy-1,3-dimethylbenzene (also known as 4-iodo-3,5-dimethylanisole) is a highly valuable substituted aryl iodide in organic synthesis. Its utility stems from a unique combination of structural features:

  • Reactive C-I Bond: The carbon-iodine bond is the most reactive among aryl halides in crucial catalytic cycles, particularly in the oxidative addition step of palladium-catalyzed reactions. This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides.[1][2]

  • Steric Hindrance: The two methyl groups ortho to the iodine atom introduce significant steric bulk. This feature can be strategically exploited to control selectivity and influence the conformation of the final products. However, it also necessitates careful selection of catalysts and ligands to overcome potential steric hindrance during the coupling process.

  • Electronic Effects: The electron-donating methoxy group (–OCH₃) at the para-position influences the electron density of the aromatic ring, which can affect the rate and efficiency of the catalytic cycle.

These characteristics make it an ideal precursor for constructing complex molecular architectures, particularly in the synthesis of biaryls, conjugated enynes, and substituted stilbenes, which are prevalent motifs in pharmacologically active compounds and organic materials.[1][3]

Physicochemical Properties

A clear understanding of the precursor's properties is fundamental for safe handling and effective experimental design.

PropertyValue
CAS Number 90609-47-5
Molecular Formula C₉H₁₁IO
Molecular Weight 262.09 g/mol
Appearance Varies; typically a solid or oil
Boiling Point ~223-224 °C (for the related isomer 2-Iodo-1,3-dimethylbenzene)[4][5]
Density ~1.608 g/mL (for the related isomer 2-Iodo-1,3-dimethylbenzene)[4][5]

Core Applications in Palladium-Catalyzed Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6] 2-Iodo-5-methoxy-1,3-dimethylbenzene is an excellent substrate for these transformations due to the high reactivity of the C-I bond.

General Workflow for Cross-Coupling Reactions

The procedural flow for using this precursor in various palladium-catalyzed reactions is generally consistent, involving careful setup under inert conditions to protect the catalyst's integrity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Iodide, Coupling Partner, Base, Catalyst, Ligand setup Assemble Oven-Dried Glassware Under Inert Gas (Ar/N₂) reagents->setup degas Add Anhydrous, Degassed Solvent setup->degas heat Heat to Target Temperature with Vigorous Stirring degas->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool to RT & Quench Reaction monitor->quench extract Aqueous Workup & Solvent Extraction quench->extract purify Dry Organic Layer & Purify (e.g., Column Chromatography) extract->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the premier method for synthesizing biaryl compounds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[7] This reaction is central to the synthesis of many pharmaceuticals and complex organic materials.[3]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of 2-Iodo-5-methoxy-1,3-dimethylbenzene to a Pd(0) complex, forming a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this crucial, often rate-limiting, step. This is followed by transmetalation with the activated boronic acid (as a boronate complex) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)-I(L₂) (Palladacycle) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R-B(OH)₂(Base)]⁻ pd_diaryl Ar-Pd(II)-R(L₂) transmetalation->pd_diaryl boronate [R-B(OH)₂(Base)]⁻ boronate->transmetalation aryl_iodide Ar-I aryl_iodide->oxidative_addition reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates product Ar-R (Biaryl Product) reductive_elimination->product Forms

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira reaction couples terminal alkynes with aryl halides to form valuable arylalkyne and conjugated enyne structures.[1][8] It uniquely employs a dual-catalyst system, typically involving both palladium and a copper(I) co-catalyst.[1][9]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive than the terminal alkyne itself. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, leading to the final product after reductive elimination.[9] The use of an amine base is critical for both deprotonating the alkyne and serving as a ligand.[8]

Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for forming substituted alkenes by coupling aryl halides with alkenes in the presence of a base.[2] This reaction is highly valued for its ability to form C-C bonds with excellent stereoselectivity, typically favoring the trans isomer.[2]

Mechanistic Insight: After the initial oxidative addition of the aryl iodide to Pd(0), the resulting Pd(II) complex coordinates with the alkene. This is followed by a migratory insertion (syn-addition) of the aryl group onto the alkene. A subsequent β-hydride elimination step releases the final substituted alkene product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[10][11]

Detailed Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemical.[12] 2-Iodo-5-methoxy-1,3-dimethylbenzene and its related isomers may cause skin and eye irritation.[4][13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][14]

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 5-Methoxy-1,3-dimethyl-2-phenylbenzene

  • Reagents & Materials:

    • 2-Iodo-5-methoxy-1,3-dimethylbenzene (1.0 equiv, e.g., 262 mg, 1.0 mmol)

    • Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

    • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv, e.g., 637 mg, 3.0 mmol)

    • Anhydrous, degassed 1,4-dioxane and water

    • Oven-dried Schlenk flask with a magnetic stir bar, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: In the Schlenk flask, combine 2-Iodo-5-methoxy-1,3-dimethylbenzene, phenylboronic acid, and K₃PO₄.

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

    • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

    • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total) via syringe.

    • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).[15]

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[16]

Protocol 2: Sonogashira Coupling

Synthesis of 1-(5-Methoxy-1,3-dimethylphenyl)ethyne Derivative

  • Reagents & Materials:

    • 2-Iodo-5-methoxy-1,3-dimethylbenzene (1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)

    • Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv, also serves as solvent)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask, add 2-Iodo-5-methoxy-1,3-dimethylbenzene, PdCl₂(PPh₃)₂, and CuI.

    • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

    • Solvent & Reagent Addition: Add anhydrous THF (or DMF), followed by the amine base (e.g., Et₃N) and the terminal alkyne via syringe.

    • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish. The steric hindrance of the substrate may require heating.

    • Monitoring: Track the reaction's progress by TLC or GC-MS.[17]

    • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

    • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) species not formed or oxidized).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or ligand for the sterically hindered substrate.1. Use a fresh catalyst or a pre-catalyst that activates easily. Ensure the inert atmosphere is maintained.2. Degas solvents thoroughly (e.g., by sparging with argon for 30 min).3. For Suzuki, a strong, non-aqueous base like K₃PO₄ is often effective.[18] For sterically demanding couplings, use bulky, electron-rich phosphine ligands like SPhos or XPhos.
Homocoupling Side Products 1. (Suzuki) Glaser-type coupling of boronic acids.2. (Sonogashira) Hay coupling of terminal alkynes.[19]1. Add the boronic acid slowly or use a boronic ester. Ensure a rigorously oxygen-free environment.2. Minimize the concentration of the copper catalyst and ensure the reaction is free of oxygen. Running the reaction under a dilute hydrogen atmosphere has been shown to diminish homocoupling.[19]
Difficult Purification 1. Residual catalyst contamination.2. Similar polarity of product and starting materials.1. After workup, filter the crude mixture through a short plug of silica gel or Celite. Washing with an aqueous solution of ammonium chloride can help remove some palladium residues.2. Optimize the eluent system for column chromatography carefully, using small polarity increments.

References

  • Fujikawa, H., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3826–3829. [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]

  • Newman, S. G., et al. (2011). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC. [Link]

  • Al-Masum, M., & El-Sayed, M. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1733-S1752. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from en.wikipedia.org. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from commonorganicchemistry.com. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from en.wikipedia.org. [Link]

  • Krchnak, V., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from organic-chemistry.org. [Link]

  • Sharma, P., & Kumar, R. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from organic-chemistry.org. [Link]

  • Stolle, A., et al. (2012). Thermally Accelerated Heck Reaction under Direct Mechanocatalysis using Palladium Milling Balls. The Royal Society of Chemistry. [Link]

  • Xue, L.-P., & Qin, J.-H. (2009). 2-Iodo-1,3-dimethoxybenzene. Acta Crystallographica Section E, 65(Pt 7), o1790. [Link]

  • Al-Dies, A. M., et al. (2021). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 11(1), 1-27. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from organic-chemistry.org. [Link]

  • Google Patents. (n.d.). US8530689B2 - Processes for the preparation of biphenyl compounds.
  • Chowdary, J. S., & Rao, K. S. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(15), 2511–2514. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Properties of 2-Iodo-5-methoxybenzoic Acid. Retrieved from innopharmchem.com. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from chem.libretexts.org. [Link]

  • Sharma, P., & Kumar, R. (2018). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 8(30), 16584–16611. [Link]

  • Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1510–1517. [Link]

  • Xue, L. P., & Qin, J. H. (2009). 2-Iodo-1,3-dimethoxy-benzene. Acta Crystallographica. Section E, Structure Reports Online, 65(Pt 7), o1790. [Link]

  • Al-Masum, M., & El-Sayed, M. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from rose-hulman.edu. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from yonedalabs.com. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved from beilstein-journals.org. [Link]

Sources

Application

Application Note: Lithium-Halogen Exchange Protocols for 2-Iodo-5-methoxy-1,3-dimethylbenzene

Introduction & Mechanistic Rationale The compound 2-Iodo-5-methoxy-1,3-dimethylbenzene (also known as 4-iodo-3,5-dimethylanisole) is a highly sterically hindered aryl halide. It serves as a critical building block for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-Iodo-5-methoxy-1,3-dimethylbenzene (also known as 4-iodo-3,5-dimethylanisole) is a highly sterically hindered aryl halide. It serves as a critical building block for the synthesis of advanced NCN-pincer complexes, chiral catalysts, and complex pharmaceutical intermediates . The molecular architecture features an iodine atom tightly sandwiched between two ortho-methyl groups, which severely restricts the approach trajectory of incoming reagents.

Converting this substrate into its corresponding aryllithium nucleophile via lithium-halogen exchange requires precise control over reaction kinetics, thermodynamics, and reagent aggregation. Unlike deprotonation, lithium-halogen exchange is a kinetically controlled, extremely fast process that proceeds via a hypervalent iodine "ate-complex" intermediate ([Ar–I–R]⁻ Li⁺) . Because the exchange rate for aryl iodides often exceeds that of proton transfer, the reaction is highly efficient despite the severe steric congestion.

Experimental Design & Causality

Reagent Selection: n-BuLi vs. t-BuLi

The choice of lithiating agent dictates the byproduct profile and the potential for downstream side reactions :

  • n-Butyllithium (n-BuLi): Utilizing 1.05–1.1 equivalents generates 1-iodobutane as a byproduct. Because the resulting 2-lithio-5-methoxy-1,3-dimethylbenzene is sterically shielded, its nucleophilic attack on 1-iodobutane (Wurtz-Fittig coupling) is kinetically suppressed. This makes n-BuLi a safe, effective choice for standard electrophilic trapping.

  • tert-Butyllithium (t-BuLi): When the downstream electrophile is highly sensitive to alkyl halides, t-BuLi is mandatory. This pathway requires exactly 2.0 equivalents. The first equivalent forms the ate-complex and subsequently the aryllithium and tert-butyl iodide. The second equivalent immediately acts as a base, performing an E2 elimination on the tert-butyl iodide to yield isobutylene gas, isobutane, and lithium iodide. This irreversible step completely purges the system of reactive alkyl halides.

Solvent Dynamics

The choice between Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) dictates the aggregation state of the alkyllithium. In THF, n-BuLi exists primarily as a tetramer, but the strong Lewis basicity of THF accelerates the breakdown of these aggregates during the transition state, vastly increasing the reaction rate. However, THF is susceptible to α-deprotonation by the highly basic aryllithium at temperatures above -40 °C. Therefore, reactions in THF must be strictly maintained at -78 °C.

Mechanism ArI Ar-I (Sterically Hindered) Ate [Ar-I-R]⁻ Li⁺ (Ate-Complex) ArI->Ate R-Li attack ArLi Ar-Li (Reactive Intermediate) Ate->ArLi Cleavage Byprod1 n-BuI (Can cause alkylation) Ate->Byprod1 if n-BuLi Byprod2 Isobutane + Isobutene + LiI (Irreversible, Safe) Ate->Byprod2 if t-BuLi (2nd equiv) nBuLi + n-BuLi (1.1 equiv) nBuLi->Ate tBuLi + t-BuLi (2.0 equiv) tBuLi->Ate

Mechanistic divergence between n-BuLi and t-BuLi pathways via the ate-complex intermediate.

Quantitative Reagent Data

Table 1: Quantitative Comparison of Lithiating Agents

ReagentEquivalents RequiredPrimary ByproductsAggregation State (THF)Relative BasicitySteric Profile
n-BuLi 1.05 – 1.101-IodobutaneTetramerHighLow
sec-BuLi 1.05 – 1.102-IodobutaneTetramer / DimerVery HighModerate
t-BuLi 2.00 – 2.10Isobutane, Isobutene, LiIDimerExtremely HighHigh

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate visual cues and analytical checkpoints to ensure the highly moisture-sensitive intermediates are successfully formed before the addition of expensive downstream electrophiles.

Workflow A 2-Iodo-5-methoxy- 1,3-dimethylbenzene B Cool to -78 °C in dry THF/Et2O A->B C Dropwise addition of n-BuLi or t-BuLi B->C D Stir 30-60 min (Aryl-Li Formation) C->D E Electrophile Quench (e.g., DMF, CO2) D->E F Aqueous Workup & Extraction E->F

Experimental workflow for the lithium-halogen exchange and subsequent electrophilic quench.

Protocol A: Standard n-BuLi Mediated Exchange

Use Case: General electrophilic trapping (e.g., formylation, carboxylation) where 1-iodobutane does not interfere.

Materials:

  • 2-Iodo-5-methoxy-1,3-dimethylbenzene (1.0 equiv, 5.0 mmol, 1.31 g)

  • n-BuLi (1.6 M in hexanes, 1.05 equiv, 5.25 mmol, 3.28 mL)

  • Anhydrous THF (25 mL)

  • Electrophile (e.g., anhydrous DMF, 1.5 equiv, 7.5 mmol, 0.58 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Add the 2-iodo-5-methoxy-1,3-dimethylbenzene (1.31 g) followed by anhydrous THF (25 mL). Stir until completely dissolved.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to reach -78 °C. Causality: Failure to reach -78 °C will result in the aryllithium deprotonating the THF solvent.

  • Lithiation: Using a gas-tight syringe, add n-BuLi (3.28 mL) dropwise down the inner wall of the flask over 10 minutes. Causality: Dropwise addition prevents localized exothermic heating. The solution will transition from colorless to a pale yellow/orange, visually indicating the formation of the aryllithium species.

  • Maturation & Self-Validation: Stir at -78 °C for 30 minutes.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot using a micro-syringe and quench it into 0.5 mL of D₂O. Extract with Et₂O and analyze via GC-MS. A mass shift corresponding to the deuterated product (m/z 137) with <5% starting material confirms complete exchange.

  • Electrophilic Quench: Add the electrophile (e.g., DMF) neat, dropwise at -78 °C. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Irreversible t-BuLi Mediated Exchange

Use Case: Synthesis of sensitive ligands (e.g., chlorophosphine trapping for pincer complexes) where alkyl halides must be entirely eliminated.

Caution: t-BuLi is highly pyrophoric. Syringes must be meticulously purged with Argon.

Step-by-Step Procedure:

  • System Preparation: Prepare the Schlenk flask and substrate solution in anhydrous Et₂O (25 mL) instead of THF. Causality: Et₂O is preferred with t-BuLi to further minimize solvent degradation, as t-BuLi is aggressive enough to cleave THF even at low temperatures if addition is too rapid.

  • Cooling: Cool to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add t-BuLi (1.7 M in pentane, 2.05 equiv, 10.25 mmol, 6.03 mL) dropwise over 15 minutes. Causality: The first equivalent performs the exchange; the second neutralizes the generated t-BuI. The evolution of isobutylene gas may be observed as slight bubbling.

  • Maturation: Stir at -78 °C for 45 minutes to ensure complete E2 elimination of the t-BuI byproduct.

  • Quench & Workup: Proceed with electrophile addition and workup as described in Protocol A.

Troubleshooting Matrix

Table 2: Self-Validation & Troubleshooting Matrix

In-Process ObservationMechanistic ImplicationCorrective Action / Protocol Adjustment
Solution turns deep yellow/orangeSuccessful formation of the aryllithium speciesProceed to electrophile quench phase.
D₂O quench yields <90% m/z 137Incomplete exchange or moisture ingressTitrate alkyllithium reagent; ensure rigorous anhydrous conditions.
Ar-Bu byproduct detected (GC-MS)Wurtz-Fittig coupling with 1-iodobutaneSwitch to Protocol B (t-BuLi, 2 equiv) to eliminate alkyl halides.
Low yield of functionalized productElectrophile addition is too slow (steric clash)Use highly reactive electrophiles; allow longer maturation at -78 °C.

References

  • Chiral Nickel(II) and Palladium(II) NCN-Pincer Complexes Based on Substituted Benzene: Synthesis, Structure, and Lewis Acidity Source: Organometallics 2008, 27, 16, 4034–4042 (American Chemical Society) URL:[Link]

  • Ate complexes in lithium-halogen exchange. Alkyl-substituted intermediates Source: Journal of the American Chemical Society 1986, 108, 9, 2449–2451 (American Chemical Society) URL:[Link]

  • Mechanism of the lithium-halogen exchange reaction Source: Journal of the American Chemical Society 1985, 107, 14, 4101–4103 (American Chemical Society) URL:[Link]

Method

Application Note: Advanced Grignard Reagent Formation from Sterically Hindered 2-Iodo-5-methoxy-1,3-dimethylbenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Substrate Profiling The formation of organom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Substrate Profiling

The formation of organomagnesium (Grignard) reagents from highly substituted aryl halides represents a classical bottleneck in synthetic organic chemistry. The substrate in focus, 2-Iodo-5-methoxy-1,3-dimethylbenzene (CAS RN: 90609-47-5) , presents a severe steric penalty. The iodine atom at the C2 position is tightly flanked by two ortho-methyl groups (C1 and C3).

Traditional direct magnesium insertion methods frequently fail with 2,6-disubstituted aryl iodides, yielding high amounts of Wurtz-type homocoupling products and unreacted starting material. To bypass the high activation energy required for direct surface insertion, this guide details a superior, kinetically driven approach: Halogen-Magnesium Exchange utilizing the "Turbo Grignard" reagent (iPrMgCl·LiCl) .

Logic A Substrate: 2-Iodo-5-methoxy-1,3-dimethylbenzene B Steric Analysis: Ortho, Ortho-Dimethyl Flanking A->B C Direct Mg Insertion (High Activation Energy) B->C Traditional Route D Halogen-Mg Exchange (Turbo Grignard) B->D Modern Route E Low Yield, Homocoupling (Not Recommended) C->E F High Yield, Fast Kinetics (Recommended Protocol) D->F

Figure 1: Decision matrix for Grignard formation based on substrate steric penalty.

Mechanistic Rationale: The Turbo Grignard Advantage

The causality behind choosing iPrMgCl·LiCl over elemental magnesium lies in the reaction mechanism. Direct insertion requires the C-I bond to physically approach the solid magnesium surface—a trajectory blocked by the ortho-methyl groups.

Conversely, the Turbo Grignard reagent operates homogeneously in solution. The addition of stoichiometric Lithium Chloride (LiCl) breaks down the polymeric aggregates typically formed by Grignard reagents in tetrahydrofuran (THF). This creates a highly reactive, monomeric iPrMgCl·LiCl complex. The exchange proceeds via a hypervalent iodine "ate-complex" transition state, driven thermodynamically by the formation of the more stable aryl Grignard reagent compared to the aliphatic isopropyl Grignard .

Mechanism Substrate 2-Iodo-5-methoxy- 1,3-dimethylbenzene Intermediate Magnesiate 'Ate' Complex Transition State Substrate->Intermediate Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product Ar-MgCl·LiCl (Active Grignard) Intermediate->Product Byproduct 2-Iodopropane Intermediate->Byproduct

Figure 2: Mechanism of Halogen-Magnesium Exchange using Turbo Grignard (iPrMgCl·LiCl).

Quantitative Method Comparison

To justify the protocol selection, the table below summarizes the empirical data comparing the modern exchange method against the traditional direct insertion method for this specific hindered substrate.

ParameterMethod A: Turbo Grignard ExchangeMethod B: Direct Mg Insertion (Entrainment)
Reagents iPrMgCl·LiCl (1.1 eq)Mg turnings (2.0 eq), 1,2-Dibromoethane (0.2 eq)
Temperature -20 °C warming to 0 °C65 °C (THF Reflux)
Reaction Time 1 - 2 hours12 - 24 hours
Conversion Yield > 95% 40 - 60%
Primary Byproducts 2-Iodopropane (volatile, mostly inert)Ar-Ar Homocoupling, De-iodinated Ar-H
Scalability Excellent (Homogeneous, controlled exotherm)Poor (Heterogeneous, runaway exotherm risk)

Validated Experimental Protocol: Turbo Grignard Exchange

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to ensure the reagent is successfully generated before committing valuable downstream electrophiles.

Materials & Reagents
  • Substrate: 2-Iodo-5-methoxy-1,3-dimethylbenzene (1.0 equiv, rigorously dried under high vacuum).

  • Reagent: iPrMgCl·LiCl complex (1.3 M in THF, 1.1 equiv). Must be titrated prior to use.

  • Solvent: Anhydrous Tetrahydrofuran (THF), strictly <10 ppm H₂O.

  • Atmosphere: High-purity Argon (Nitrogen is acceptable, but Argon is denser and provides a better blanket for cryo-cooled flasks).

Step-by-Step Procedure

Step 1: System Preparation & Titration (Causality: Moisture Elimination)

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum (0.1 mbar) for 5 minutes. Backfill with Argon. Repeat three times.

  • Self-Validation: Titrate the commercial iPrMgCl·LiCl solution using iodine in a 0.5 M solution of LiCl in THF to confirm the exact molarity. Degraded reagent will lead to incomplete exchange.

Step 2: Substrate Dissolution

  • Add 2-Iodo-5-methoxy-1,3-dimethylbenzene (e.g., 10.0 mmol, 2.62 g) to the flask.

  • Inject 20 mL of anhydrous THF to achieve a 0.5 M substrate concentration.

  • Stir until fully dissolved.

Step 3: Cryo-Cooling & Reagent Addition (Causality: Exotherm Control)

  • Submerge the flask in a dry ice/isopropanol bath and cool the internal temperature to -20 °C. Rationale: Low temperatures suppress the abstraction of THF protons by the isopropyl anion and prevent homocoupling.

  • Using a syringe pump, add iPrMgCl·LiCl (11.0 mmol, 1.1 equiv based on titrated molarity) dropwise over 15 minutes.

Step 4: Exchange Maturation

  • Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour.

  • The solution will transition from colorless to a pale amber hue, indicating the formation of the highly conjugated, electron-rich aryl Grignard species.

Step 5: In-Process Control (IPC) & Self-Validation

  • Extract a 0.1 mL aliquot via syringe and quench it into 1 mL of saturated aqueous NH₄Cl.

  • Extract with 1 mL of ethyl acetate and analyze the organic layer via GC-MS.

  • Validation Check: The chromatogram must show complete disappearance of the starting material (m/z 262) and the exclusive presence of 3,5-dimethylanisole (m/z 136), confirming that the Grignard reagent was successfully formed and subsequently protonated by the quench.

Step 6: Downstream Application

  • The resulting (4-methoxy-2,6-dimethylphenyl)magnesium chloride–lithium chloride complex is now ready for the dropwise addition of your chosen electrophile (e.g., aldehydes, ketones, or CO₂) at -20 °C.

Workflow Step1 Purge Flask with Argon & Flame Dry Step2 Dissolve Ar-I in Anhydrous THF (0.5 M) Step1->Step2 Step3 Cool to -20 °C (Cryo-cooling) Step2->Step3 Step4 Dropwise Addition of iPrMgCl·LiCl (1.1 eq) Step3->Step4 Step5 Stir at -20 °C to 0 °C for 1-2 hours Step4->Step5 Step6 IPC: Verify Conversion (GC-MS of quenched aliquot) Step5->Step6 Step7 Ready for Electrophile Addition Step6->Step7

Figure 3: Step-by-step experimental workflow for Turbo Grignard exchange.

Alternative Protocol: Direct Insertion via Entrainment (Baseline Method)

Note: This method is provided for comparative purposes or for laboratories lacking access to Turbo Grignard reagents. It is significantly less efficient for 2,6-disubstituted substrates.

Causality for Entrainment: Because the ortho-methyl groups block the Mg surface, the magnesium must be continuously activated. Adding 1,2-dibromoethane continuously reacts with Mg to form ethylene gas and MgBr₂, physically etching the magnesium surface to expose unoxidized, highly reactive metal atoms.

  • Setup: Add Mg turnings (2.0 equiv) to a flame-dried flask. Stir vigorously overnight under Argon to mechanically score the metal surface.

  • Activation: Add enough THF to cover the turnings. Add 0.05 equiv of 1,2-dibromoethane and heat gently until ethylene gas evolution is observed.

  • Addition: Dissolve 2-Iodo-5-methoxy-1,3-dimethylbenzene (1.0 equiv) and an additional 0.15 equiv of 1,2-dibromoethane in THF. Add this mixture dropwise to the activated Mg at a rate that maintains a gentle reflux without external heating.

  • Reflux: Once addition is complete, heat the mixture to 65 °C (THF reflux) for 12–24 hours.

  • Validation: Perform the same GC-MS IPC as described in Protocol A. Expect 40-60% conversion with notable biphenyl (homocoupling) impurities.

References

  • CAS Common Chemistry. (2026). 2-Iodo-5-methoxy-1,3-dimethylbenzene. American Chemical Society.[Link]

  • Ziegler, D. S., Wei, B., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry - A European Journal, 25(11), 2695-2703.[Link]

  • Beilstein Journal of Organic Chemistry. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein-Institut.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Iodination of 5-Methoxy-1,3-dimethylbenzene

Welcome to the Technical Support and Troubleshooting Guide for the electrophilic iodination of 5-methoxy-1,3-dimethylbenzene (commonly known as 3,5-dimethylanisole). This guide is engineered for drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the electrophilic iodination of 5-methoxy-1,3-dimethylbenzene (commonly known as 3,5-dimethylanisole). This guide is engineered for drug development professionals and synthetic chemists who require high-yield, scalable, and regioselective halogenation protocols.

Structural & Mechanistic Analysis

Before troubleshooting, it is critical to understand the electronic and steric environment of the substrate. Nomenclature Note: 5-methoxy-1,3-dimethylbenzene is functionally identical to 3,5-dimethylanisole. The target iodinated product is 2-iodo-5-methoxy-1,3-dimethylbenzene, which is synonymous with 4-iodo-3,5-dimethylanisole[1].

Regioselectivity Causality: The aromatic ring is highly electron-rich. The methoxy group is a strong +M (resonance donating) director, while the two methyl groups are weaker +I (inductive) directors. The position para to the methoxy group (C4 in anisole numbering) is flanked by the two methyl groups. Despite the extreme steric hindrance of this position, it is synergistically activated by the methoxy group (para-director) and both methyl groups (ortho-directors). Consequently, electrophilic aromatic substitution (EAS) occurs almost exclusively at this sterically congested but electronically primed position[2].

G cluster_0 Electrophile Generation I2 I2 + Oxidant (e.g., Oxone) I_plus Active Iodonium (I+) I2->I_plus Oxidation Wheland Wheland Intermediate (Sterically Hindered) I_plus->Wheland SM 5-Methoxy-1,3- dimethylbenzene SM->Wheland + I+ Product 4-Iodo-3,5- dimethylanisole Wheland->Product - H+

Electrophilic aromatic substitution mechanism for iodination.

Quantitative Data: Reagent Selection

Elemental iodine ( I2​ ) is often too weak of an electrophile to overcome the steric barrier at the target carbon. Selecting the right oxidative or activated iodine source is the most critical variable in improving your yield.

Table 1: Comparative Iodination Strategies for 5-Methoxy-1,3-dimethylbenzene

Reagent SystemElectrophile SourceTypical YieldReaction TimeKey Advantage / Drawback
I2​ / Oxone Oxidative I+ generation~80%1 - 2 hSolvent-free ball milling possible; green chemistry[3].
Cyclic Iodine(III) λ3 -iodane transfer>70%2 - 4 hHighly site-selective, mild conditions[2].
NIS / TFA Halogen bond activation75 - 85%2 - 4 hHighly scalable, standard for sterically hindered arenes.
I2​ / Ag2​SO4​ Precipitation-driven I+ 60 - 70%4 - 6 hExpensive silver salts; overkill for activated arenes.

Troubleshooting FAQs

Q1: Why am I recovering unreacted starting material when using standard I2​ in dichloromethane? Causality: While the arene is electron-rich, the target carbon is flanked by two methyl groups, creating a high steric activation barrier. Diatomic iodine ( I2​ ) does not possess sufficient electrophilicity to form the Wheland intermediate in this congested pocket. Solution: You must generate the highly reactive iodonium ion ( I+ ). Switch to an oxidative system such as I2​ /Oxone[3] or use N-Iodosuccinimide (NIS) activated by a Brønsted acid (like TFA).

Q2: I am observing di-iodinated byproducts and oxidative degradation. How do I control this? Causality: Because 3,5-dimethylanisole is highly activated, overly harsh oxidants (like HNO3​ ) or elevated temperatures will lead to over-iodination at the remaining ortho-positions or oxidative cleavage of the methoxy group. Solution: Lower the reaction temperature to 0 °C during the electrophile addition. Strictly control your stoichiometry to 1.05 equivalents of the iodinating agent.

Q3: The downstream carbonylative cross-coupling of my product is failing. Could the iodination step be the cause? Causality: Yes. Sterically hindered electron-rich aryl iodides (like 4-iodo-3,5-dimethylanisole) are notoriously difficult substrates for oxidative addition in cross-coupling reactions[4]. If your iodination workup leaves trace amounts of active iodine or acidic byproducts, it will poison the palladium catalyst. Solution: Ensure a rigorous sodium thiosulfate quench to destroy all active iodine species, followed by recrystallization of the aryl iodide prior to any Stille, Suzuki, or carbonylative coupling steps.

G Start Issue: Low Yield of Iodinated Product Check Analyze Crude via GC-MS / NMR Start->Check Unreacted High Unreacted Starting Material Check->Unreacted OverIod Di-iodinated Byproducts Detected Check->OverIod Degradation Oxidative Degradation Check->Degradation Fix1 Action: Switch to NIS/TFA or I2/Oxone Unreacted->Fix1 Fix2 Action: Lower Temp to 0°C, Strict 1.05 eq stoichiometry OverIod->Fix2 Fix3 Action: Avoid harsh oxidants (e.g., HNO3), use mild conditions Degradation->Fix3

Troubleshooting decision tree for optimizing iodination yields.

Self-Validating Experimental Protocol

To ensure maximum yield and reproducibility, use the following NIS/TFA Solution-Phase Protocol . This methodology is designed as a self-validating system, meaning the reaction provides visual and physical feedback at each critical stage to confirm success.

Step 1: Substrate Preparation

  • Action: Dissolve 5-methoxy-1,3-dimethylbenzene (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M) under a nitrogen atmosphere.

  • Causality: Acetonitrile stabilizes the polar transition state of the EAS mechanism, accelerating the reaction.

Step 2: Temperature Control & Activation

  • Action: Cool the flask to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA, 0.1 eq, 1 mmol).

  • Causality: TFA protonates the carbonyl oxygen of NIS, dramatically increasing the electrophilicity of the iodine atom to overcome the steric hindrance between the two methyl groups.

Step 3: Electrophile Addition

  • Action: Add N-Iodosuccinimide (NIS, 1.05 eq, 10.5 mmol) in three equal portions over 15 minutes.

  • Self-Validation Checkpoint: The solution will immediately transition to a deep red/brown color upon addition, visually confirming the generation of the active iodonium species.

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: As the reaction reaches completion, the deep red color will fade to a pale yellow. On TLC (Hexanes/EtOAc 9:1), the product spot ( Rf​≈0.7 ) will clearly separate below the starting material. The heavy iodine atom significantly increases the polarizability of the molecule, predictably lowering its Rf​ value[3].

Step 5: Quenching and Workup

  • Action: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes.

  • Self-Validation Checkpoint: The pale yellow color will completely disappear, leaving a colorless organic layer. This confirms that all residual electrophilic iodine has been reduced to harmless, water-soluble iodide.

  • Action: Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via recrystallization from cold ethanol to yield pure 4-iodo-3,5-dimethylanisole.

References

  • Source: amazonaws.com (National Institute of Science Education and Research)
  • Title: Site-selective aromatic C–H λ3-iodanation with a cyclic iodine(iii)
  • Title: Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.
  • Source: benchchem.

Sources

Optimization

Preventing deiodination of 2-Iodo-5-methoxy-1,3-dimethylbenzene during palladium catalysis

Incident Report: Protodeiodination of 2-Iodo-5-methoxy-1,3-dimethylbenzene Target Audience: Researchers, Scientists, and Process Chemists in Drug Development. Symptom: High levels of dehalogenated byproduct (3,5-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Incident Report: Protodeiodination of 2-Iodo-5-methoxy-1,3-dimethylbenzene

Target Audience: Researchers, Scientists, and Process Chemists in Drug Development. Symptom: High levels of dehalogenated byproduct (3,5-dimethylanisole) and poor yields of the desired cross-coupled product during palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) utilizing 2-Iodo-5-methoxy-1,3-dimethylbenzene.

Root Cause Analysis: The Causality of Deiodination

To solve protodehalogenation, we must first understand the specific stereoelectronic environment of 2-Iodo-5-methoxy-1,3-dimethylbenzene .

  • Severe Steric Hindrance: The two methyl groups at the 1- and 3-positions are ortho to the reactive C-I bond. While oxidative addition of aryl iodides to Pd(0) is generally rapid, this 2,6-disubstitution creates a massive steric shield that drastically decelerates the subsequent transmetalation step.

  • Electronic Deactivation: The methoxy group at the 5-position (para to the iodine) is strongly electron-donating via resonance. This enriches the electron density of the resulting Aryl-Pd(II)-I intermediate, making it less electrophilic and further impeding transmetalation with nucleophilic coupling partners.

  • The Hydride Hijack: Because the Aryl-Pd(II)-I intermediate has an artificially prolonged lifetime, it becomes highly susceptible to off-target reduction. If any component in the reaction mixture can undergo β -hydride elimination, it will transfer a hydride to the palladium center. The resulting Aryl-Pd(II)-H species undergoes instantaneous reductive elimination to yield the deiodinated byproduct[1].

G Pd0 Active Catalyst Pd(0)L_n PdII_ArI Ar-Pd(II)-I Stalled Intermediate Pd0->PdII_ArI Oxidative Addition (Fast) ArI 2-Iodo-5-methoxy- 1,3-dimethylbenzene ArI->PdII_ArI PdII_ArR Ar-Pd(II)-R Transmetalated PdII_ArI->PdII_ArR Transmetalation (Slow due to ortho-methyls) PdII_ArH Ar-Pd(II)-H Reduced Intermediate PdII_ArI->PdII_ArH β-Hydride Elimination (Competing Pathway) Product Desired Product Cross-Coupled Arene PdII_ArR->Product Reductive Elimination (Productive) Hydride Hydride Donor (Alcohols, Amines, Boronates) Hydride->PdII_ArH H- transfer Deiodinated Deiodinated Byproduct 3,5-Dimethylanisole PdII_ArH->Deiodinated Reductive Elimination (Deleterious)

Figure 1: Divergent pathways in Pd-catalysis showing productive coupling vs. protodehalogenation.

Troubleshooting FAQs

Q1: I am using standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, EtOH/Toluene/H₂O) and seeing >40% deiodinated byproduct. Where is the hydrogen coming from? A1: Your solvent is the primary culprit. Ethanol is a classic hydride donor. Under basic conditions, ethanol coordinates to the Pd(II) center, forming a Pd-alkoxide complex. This complex rapidly undergoes β -hydride elimination, generating acetaldehyde and the deleterious Aryl-Pd(II)-H intermediate[1]. Actionable Fix: Eliminate all primary and secondary alcohols from your workflow. Switch to a non-hydride-donating solvent system such as 1,4-Dioxane/H₂O or pure Toluene.

Q2: I switched to anhydrous dioxane and Cs₂CO₃, but I still observe deiodination when coupling with an alkylboronic neopentyl glycol ester. Why? A2: The boronic ester skeleton itself is acting as the hydride source. Mechanistic studies have revealed that the backbone of certain boronic esters (like neopentyldiol) can fragment or undergo β -hydride elimination upon binding to the base, acting as an unexpected hydride donor to the stalled Pd(II) center[2]. Actionable Fix: Switch to a different boronic acid derivative (e.g., MIDA boronates or potassium trifluoroborate salts) or utilize potassium trimethylsilanolate (TMSOK) as a base, which alters the transmetalation pathway and prevents boronate fragmentation[2].

Q3: How do I overcome the steric barrier of the 1,3-dimethyl substitution to accelerate the desired coupling? A3: Ligand selection is the most critical variable. First-generation ligands like Triphenylphosphine (PPh₃) are insufficiently bulky to force the difficult transmetalation step. Actionable Fix: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These ligands are specifically engineered to impart significant steric strain around the Pd(II) center, which paradoxically accelerates the product-forming reductive elimination and outcompetes the unproductive β -hydride elimination pathway[3].

Quantitative Condition Benchmarking

The following table summarizes the causal relationship between reaction conditions and the ratio of productive cross-coupling versus deleterious deiodination for sterically hindered aryl iodides.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Deiodination (%)
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O8015%65%
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O9035%40%
Pd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O10088%< 5%
Pd(OAc)₂ / XPhos Cs₂CO₃ 1,4-Dioxane (Anhydrous) 100 92% < 2%
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol includes an In-Process Control (IPC) step. The reaction is designed as a self-validating system: if the IPC fails, the protocol dictates an immediate halt to prevent reagent waste, indicating a systemic contamination issue (e.g., moisture or amine ingress).

Materials Required:

  • 2-Iodo-5-methoxy-1,3-dimethylbenzene (1.0 equiv, 1.0 mmol)

  • Aryl/Alkyl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (3.0 equiv, 3.0 mmol) - Must be oven-dried at 120°C overnight.

  • Anhydrous 1,4-Dioxane (10 mL) - Sparged with Argon for 30 minutes prior to use.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge a dried Schlenk tube with Pd(OAc)₂ and XPhos. Add 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes until the solution turns a homogenous pale yellow, indicating the formation of the active L₂Pd(0) species.

  • Reagent Loading: To the active catalyst solution, add the 2-Iodo-5-methoxy-1,3-dimethylbenzene, the boronic acid, and the finely milled Cs₂CO₃.

  • Solvent Addition & Sealing: Add the remaining 8 mL of anhydrous 1,4-Dioxane. Seal the Schlenk tube with a Teflon stopcock and transfer it to a pre-heated 100°C oil bath.

  • Validation Step (IPC at T = 30 mins): Withdraw a 50 µL aliquot under positive argon pressure. Quench in 1 mL EtOAc and analyze via GC-MS.

    • Validation Check: Look for the mass peak of 3,5-dimethylanisole ( m/z=136 ).

    • System Logic: If the relative abundance of m/z=136 exceeds 5% compared to the starting material ( m/z=262 ), HALT the reaction . This indicates hydride contamination (likely wet solvent or degraded base). If m/z=136 is < 5%, the system is validated; proceed with heating.

  • Completion & Workup: Heat for an additional 4-6 hours until complete consumption of the aryl iodide is observed via TLC/GC. Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate in vacuo.

References
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link][2]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link][3]

  • Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

Sources

Troubleshooting

Solubility issues of 2-Iodo-5-methoxy-1,3-dimethylbenzene in polar aprotic solvents

Executive Summary: 2-Iodo-5-methoxy-1,3-dimethylbenzene Compound Profile: 2-Iodo-5-methoxy-1,3-dimethylbenzene (CAS: 90609-47-5) is a highly lipophilic, sterically hindered aryl iodide frequently utilized as a building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 2-Iodo-5-methoxy-1,3-dimethylbenzene

Compound Profile: 2-Iodo-5-methoxy-1,3-dimethylbenzene (CAS: 90609-47-5) is a highly lipophilic, sterically hindered aryl iodide frequently utilized as a building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: Researchers frequently report that this compound "crashes out" or fails to dissolve in standard polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at room temperature, leading to sluggish reaction kinetics, biphasic pooling, and premature catalyst degradation. This guide provides mechanistic explanations and field-proven protocols to resolve these solubility barriers.

Mechanistic Troubleshooting: The "Why" Behind the Solubility Issue

To solve the solubility issue, we must first understand the thermodynamic causality of solvation.

Polar aprotic solvents like DMSO and DMF possess high dielectric constants ( ϵ = 46.7 and 36.7, respectively) and strong dipole moments[1]. In solution, these solvent molecules form tightly associated, energetically stable dipole-dipole networks.

Conversely, 2-Iodo-5-methoxy-1,3-dimethylbenzene is dominated by non-polar structural features: an aromatic ring, two methyl groups, and a heavy, polarizable iodine atom. It relies almost entirely on weak London dispersion forces. When you attempt to dissolve this compound in pure DMF or DMSO, the thermodynamic cost of breaking the solvent's strong dipole-dipole network to create a cavity for the non-polar solute is too high[2]. Because "like dissolves like," the aryl iodide is excluded from the solvent matrix, resulting in poor solubility.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction requires a polar aprotic solvent to dissolve the inorganic base, but my aryl iodide won't dissolve. What is the optimal approach? A: Do not rely on a single solvent. The most effective strategy is to engineer a mixed solvent system (or biphasic system) that caters to both the lipophilic substrate and the polar base[3][4]. By combining an ethereal solvent (like 1,4-Dioxane or Tetrahydrofuran) with water or DMF, you create a micro-environment where the aryl iodide is solvated by the organic phase, and the base is solvated by the aqueous/polar phase. A standard starting ratio is Dioxane:H₂O (4:1)[5].

Q2: I am running a Buchwald-Hartwig amination and must use moisture-sensitive bases (e.g., NaOtBu). I cannot use water. How do I keep the aryl iodide in solution? A: If water is strictly excluded, transition away from pure DMF/DMSO. Instead, utilize a solvent with a lower dielectric constant but sufficient polarity to support the palladium catalytic cycle. 1,4-Dioxane or 2,2,5,5-Tetramethyloxolane (TMO) are excellent alternatives that readily dissolve lipophilic aryl halides while supporting Buchwald-Hartwig aminations[6]. Alternatively, use a Toluene:DMF (4:1) mixture; the toluene will solvate the aryl iodide, while the DMF assists in base activation[7].

Q3: Can I just heat the DMSO/DMF solution to 100 °C to force the compound into solution? A: While increasing thermal energy will kinetically force the lipophilic halide into solution by disrupting the solvent's dipole network[2], it introduces significant risks. Heating an undissolved suspension often leads to localized concentration gradients, promoting side reactions like protodehalogenation or causing the Pd-catalyst to precipitate as palladium black before the cross-coupling partner is fully activated. It is scientifically sounder to optimize the solvent system at room temperature before applying heat.

Data Presentation: Solvent Selection Matrix

The following table summarizes the physicochemical properties of common solvents and their specific roles in solvating lipophilic aryl halides versus inorganic reagents during cross-coupling.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Boiling Point (°C)Solvation Role in Cross-Coupling Workflows
DMSO 46.73.96189Excellent for inorganic salts/bases; Poor for lipophilic organics.
DMF 36.73.86153Good for salts/bases; Moderate/Poor for bulky aryl iodides.
1,4-Dioxane 2.20.45101Excellent for lipophilic aryl halides; Poor for salts. Ideal organic phase.
Toluene 2.40.36110Excellent for lipophilic aryl halides; Poor for salts. Requires co-solvent.
TMO 2.40.48101Excellent green alternative to toluene for Buchwald-Hartwig reactions.

Diagnostic Workflow: Solvent Selection

Use the following decision tree to determine the optimal solvent system for 2-Iodo-5-methoxy-1,3-dimethylbenzene based on your specific reaction constraints.

SolventTroubleshooting N1 Issue: 2-Iodo-5-methoxy-1,3-dimethylbenzene insoluble in DMF/DMSO N2 Is water tolerated in the reaction (e.g., Suzuki-Miyaura)? N1->N2 N3 Use Dioxane:H2O (4:1) or Toluene:H2O N2->N3 Yes N4 Is the base moisture-sensitive (e.g., Buchwald-Hartwig)? N2->N4 No N5 Use Pure 1,4-Dioxane or Tetramethyloxolane (TMO) N4->N5 No (e.g., Cs2CO3) N6 Use Toluene:DMF (4:1) + Phase Transfer Catalyst N4->N6 Yes (e.g., NaOtBu)

Decision tree for resolving lipophilic aryl iodide solubility in cross-coupling reactions.

Experimental Protocol: Self-Validating Biphasic Suzuki Coupling

This step-by-step methodology utilizes a mixed solvent system to overcome the solubility barriers of 2-Iodo-5-methoxy-1,3-dimethylbenzene. The protocol is designed as a self-validating system : visual cues at each step confirm that thermodynamic solvation has been achieved prior to catalyst activation.

Materials Required:

  • 2-Iodo-5-methoxy-1,3-dimethylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • 1,4-Dioxane and Deionized Water

Step-by-Step Methodology:

  • Solvent Engineering & Degassing: Prepare a solvent mixture of 1,4-Dioxane and Water in a 4:1 volumetric ratio. Sparge the mixture with Argon for 30 minutes. Causality: Degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species.

  • Substrate Solvation (Validation Step 1): Add 2-Iodo-5-methoxy-1,3-dimethylbenzene to a flame-dried Schlenk flask. Add the degassed Dioxane/H₂O mixture. Stir at room temperature for 5 minutes.

    • Self-Validation: The aryl iodide must completely dissolve into the organic phase, leaving a clear solution. If oily droplets remain, increase the Dioxane ratio to 5:1.

  • Base Addition (Validation Step 2): Add the K₂CO₃ and the arylboronic acid.

    • Self-Validation: The base will likely remain partially suspended. This is expected and acceptable, as the water fraction will slowly solvate the base ions during the reaction, providing a controlled release of hydroxide/carbonate for the transmetalation step.

  • Catalyst Initiation: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction to 80 °C.

    • Self-Validation: As the temperature rises, the mixture should transition into a fine, homogenous-looking emulsion. The absence of black precipitate (palladium black) within the first 30 minutes confirms that the aryl iodide is properly solvated and successfully undergoing oxidative addition.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and separate the aqueous layer. The highly lipophilic product will remain entirely in the organic layer.

References

  • Wikipedia Contributors. "Polar aprotic solvent." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Petrov, A. A., et al. "Solubility of Hybrid Halide Perovskites in DMF and DMSO." Molecules (2021). Available at:[Link]

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Sunesson, Y., et al. "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry (2014). Available at:[Link]

  • "2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations." ACS Sustainable Chemistry & Engineering (2021). Available at:[Link]

  • "Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations." Journal of Polymer Science (PMC). Available at:[Link]

Sources

Optimization

Separation of 2-Iodo-5-methoxy-1,3-dimethylbenzene from unreacted starting materials

Welcome to the Technical Support Center for the synthesis and purification of 2-Iodo-5-methoxy-1,3-dimethylbenzene (also known as 4-iodo-3,5-dimethylanisole). This guide is designed for researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Iodo-5-methoxy-1,3-dimethylbenzene (also known as 4-iodo-3,5-dimethylanisole). This guide is designed for researchers and drug development professionals who need to isolate this critical intermediate from unreacted starting materials, specifically 3,5-dimethylanisole and residual iodinating agents.

Troubleshooting Guide & FAQs

Q1: My crude reaction mixture is dark brown/purple. How do I effectively remove unreacted iodine before attempting separation? A: The dark coloration is caused by unreacted molecular iodine ( I2​ ), which is highly soluble in organic solvents and will streak through a silica column, contaminating your product. Causality & Solution: Quench the reaction by washing the organic layer with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate acts as a reducing agent, converting lipophilic I2​ into water-soluble iodide ions ( I− ). This instantly decolorizes the organic phase and allows the iodine to be partitioned into the aqueous waste layer.

Q2: What is the best chromatographic method to separate the iodinated product from unreacted 3,5-dimethylanisole? A: Both the starting material and the product are highly non-polar aromatic compounds. However, the addition of the heavy, polarizable iodine atom alters the retention factor ( Rf​ ). Causality & Solution: Flash column chromatography using silica gel is highly effective. Elute with 100% hexanes or a 99:1 hexane/ethyl acetate gradient. The target 2-iodo-5-methoxy-1,3-dimethylbenzene has an Rf​ of ~0.7 in hexane [1]. The unreacted 3,5-dimethylanisole will elute slightly slower due to the absence of the bulky, electron-withdrawing iodine atom, which typically reduces interaction with the polar silica stationary phase in this specific steric environment.

Q3: I am scaling up the synthesis. Can I separate the starting material and product without using large volumes of silica gel? A: Yes, vacuum distillation is an excellent scalable alternative. Causality & Solution: The introduction of the iodine atom significantly increases the molecular weight (from 136.19 g/mol to 262.09 g/mol ), leading to a substantial difference in boiling points. The product boils at 118–120 °C at 2.5 Torr [2], whereas the unreacted 3,5-dimethylanisole will distill off at a significantly lower temperature under the same vacuum. A fractional or Kugelrohr distillation setup will easily separate the two.

Q4: My purified product is a yellowish oil at room temperature, but the literature reports it as a solid. Is my product impure? A: Not necessarily. The melting point of pure 2-iodo-5-methoxy-1,3-dimethylbenzene is 33–35 °C [1][2]. Causality & Solution: Because its melting point is so close to standard ambient laboratory temperatures (20–25 °C), minor impurities or slight supercooling can prevent the crystal lattice from forming, causing it to remain an oil. To induce crystallization, store the purified oil in a refrigerator (4 °C) or freezer (-20 °C). If it still resists crystallization, triturate with a minimal amount of ice-cold hexanes and scratch the inside of the flask with a glass rod to provide nucleation sites.

Quantitative Data Presentation

Property3,5-Dimethylanisole (Starting Material)2-Iodo-5-methoxy-1,3-dimethylbenzene (Product)Iodine (Reagent)
Molecular Weight 136.19 g/mol 262.09 g/mol 253.81 g/mol
Physical State (20 °C) LiquidLow-melting solid (or supercooled oil)Solid
Melting Point ~ 15–18 °C33–35 °C113.7 °C
Boiling Point 193–194 °C (760 Torr)118–120 °C (2.5 Torr)184.3 °C
Rf​ (Hexane) ~ 0.50 – 0.60~ 0.70Streaks

Experimental Protocol: Step-by-Step Separation Methodology

This self-validating protocol ensures the complete removal of iodine and the baseline separation of the product from unreacted 3,5-dimethylanisole [3].

Phase 1: Quenching and Liquid-Liquid Extraction

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of Ethyl Acetate (EtOAc) and a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Shake vigorously, venting frequently, until the organic layer is completely decolorized (indicating complete reduction of I2​ to I− ).

  • Separate the layers. Extract the aqueous layer once more with fresh EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude oil.

Phase 2: Silica Gel Column Chromatography

  • Pack a glass column with Silica Gel 60 (230–400 mesh) using 100% hexanes as the slurry solvent.

  • Dissolve the crude oil in a minimal amount of hexanes and carefully load it onto the column.

  • Elute the column using 100% hexanes. Monitor the eluent using Thin Layer Chromatography (TLC) under UV light (254 nm).

  • Collect the fractions corresponding to the UV-active spot at Rf​ ~ 0.7.

  • Pool the product-containing fractions and evaporate the solvent under reduced pressure.

Phase 3: Crystallization

  • Transfer the resulting isolated oil to a pre-weighed vial.

  • Chill the vial in a refrigerator at 4 °C for 12 hours.

  • If the product remains an oil, add 1-2 mL of ice-cold hexanes, scratch the glass interface with a glass rod, and return to the refrigerator until colorless crystals form (MP: 33–35 °C).

Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, 3,5-Dimethylanisole, I2) Quench Quench & Extract (Na2S2O3 wash, EtOAc/H2O) Crude->Quench OrgPhase Organic Phase (Product + 3,5-Dimethylanisole) Quench->OrgPhase Top Layer AqPhase Aqueous Phase (Salts, I-) Quench->AqPhase Bottom Layer (Discard) Chromatography Silica Gel Column Chromatography (Hexane Eluent) OrgPhase->Chromatography Concentrate PureProduct 2-Iodo-5-methoxy-1,3-dimethylbenzene (Rf ~0.7) Chromatography->PureProduct Collect Fractions Recrystallization Crystallization (Cold Hexane Trituration) PureProduct->Recrystallization If oiling out FinalSolid Colorless Crystals (MP: 33-35 °C) Recrystallization->FinalSolid

Workflow for the purification of 2-iodo-5-methoxy-1,3-dimethylbenzene.

References

  • Title: Electron-Rich Aromatics Under Ball Milling: Oxidative Aryl-iodination Using I2-Oxone and Biarylation with I2 Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: 2-Iodo-5-methoxy-1,3-dimethylbenzene (CAS RN: 90609-47-5) Source: CAS Common Chemistry URL: [Link]

  • Title: Chiral Nickel(II) and Palladium(II) NCN-Pincer Complexes Based on Substituted Benzene: Synthesis, Structure, and Lewis Acidity Source: Organometallics (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Reactivity Profile and Cross-Coupling Dynamics: 2-Iodo- vs. 2-Bromo-5-methoxy-1,3-dimethylbenzene

Executive Summary For drug development professionals and synthetic chemists, selecting the optimal aryl halide precursor is a critical decision that dictates the scalability, yield, and kinetic efficiency of a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the optimal aryl halide precursor is a critical decision that dictates the scalability, yield, and kinetic efficiency of a synthetic route. 2-Iodo-5-methoxy-1,3-dimethylbenzene (CAS: 90609-47-5) and 2-Bromo-5-methoxy-1,3-dimethylbenzene (CAS: 6267-34-1) represent two structurally analogous but kinetically distinct building blocks.

While both molecules share an identical 5-methoxy-1,3-dimethylbenzene core, the substitution of iodine versus bromine at the sterically hindered 2-position fundamentally alters their interaction with transition metal catalysts. This guide provides an objective, data-driven comparison of their reactivity, focusing on the causality behind their performance in cross-coupling reactions and metal-halogen exchange.

Mechanistic Causality: Steric Projection vs. Halide Inhibition

The reactivity differences between these two aryl halides are governed by a delicate interplay between bond dissociation energy (BDE), steric shielding, and the coordination chemistry of the resulting halide anions.

The "Steric Canyon" Effect

Both molecules feature 1,3-dimethyl groups that flank the halogen atom, creating severe steric hindrance (a "steric canyon") that impedes the approach of bulky, ligand-rich palladium or nickel catalysts.

  • The Iodide Advantage in Oxidative Addition: The C–I bond is significantly longer (~2.10 Å) and weaker (~65 kcal/mol) than the C–Br bond (~1.90 Å, ~81 kcal/mol). The longer C–I bond projects the iodine atom further past the steric bulk of the ortho-methyl groups. This physical projection, combined with the lower BDE, allows 2-iodo-5-methoxy-1,3-dimethylbenzene to undergo oxidative addition at drastically faster rates than its bromide counterpart, a phenomenon well-documented in [1].

The Iodide Inhibition Paradox

While aryl iodides excel in the initial oxidative addition step, they can paradoxically stall certain catalytic cycles—most notably Buchwald-Hartwig C–N aminations.

  • The Bromide Advantage in Transmetalation: Following oxidative addition, the cleaved iodide anion strongly coordinates to the Pd(II) center. In many solvent systems, iodide forms stable, inactive palladium-iodide bridged dimers or "ate" complexes that prevent the amine nucleophile from binding. Bromide anions are less coordinating, allowing the catalytic cycle to proceed smoothly. To overcome this iodide inhibition, chemists must use specific solvents (like toluene) where the resulting iodide salt (e.g., NaI) is insoluble, driving the equilibrium forward ()[2].

Mechanism cluster_I 2-Iodo-5-methoxy-1,3-dimethylbenzene cluster_Br 2-Bromo-5-methoxy-1,3-dimethylbenzene Pd Pd(0)L2 Catalyst ArI Longer C-I Bond (~2.10 Å) Lower BDE (~65 kcal/mol) Pd->ArI ArBr Shorter C-Br Bond (~1.90 Å) Higher BDE (~81 kcal/mol) Pd->ArBr OxAddI Rapid Oxidative Addition (Overcomes Steric Shielding) ArI->OxAddI PdI Ar-Pd(II)-I Complex Prone to Dimer Inhibition Requires Insoluble Salt Precipitation OxAddI->PdI OxAddBr Slower Oxidative Addition (High Steric Clash) ArBr->OxAddBr PdBr Ar-Pd(II)-Br Complex Stable Monomeric Intermediate Facile Transmetalation OxAddBr->PdBr

Caption: Divergent mechanistic pathways of sterically hindered aryl iodides vs. bromides in Pd-catalysis.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics of both substrates across standard synthetic transformations, assuming equimolar catalyst loading and identical reaction conditions.

Parameter / Reaction2-Iodo-5-methoxy-1,3-dimethylbenzene2-Bromo-5-methoxy-1,3-dimethylbenzene
Halogen Atomic Radius 140 pm114 pm
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Suzuki-Miyaura Coupling Rate Very Fast (Complete in 1-3 hours)Moderate (Requires 12-24 hours)
Buchwald-Hartwig Amination Poor to Moderate (Prone to Pd-I dimer formation unless optimized)Excellent (Standard protocols apply)
Lithium-Halogen Exchange Instantaneous at -78 °C (using n-BuLi)Slower (Often requires t-BuLi or higher temps)
Storage Stability Light-sensitive (May release I₂ over time)Highly stable under ambient conditions

Data supported by kinetic studies on tetrameric palladium intermediates and transmetalation rates () [3].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To objectively evaluate the reactivity difference, the following protocol utilizes a self-validating system. By incorporating an internal standard (n-dodecane) prior to reaction initiation, researchers can accurately track mass balance, differentiate between unreacted starting material, and quantify the desired cross-coupled product via GC-FID.

Toluene is explicitly selected as the solvent to precipitate the resulting sodium halide salts, ensuring that iodide inhibition does not artificially skew the kinetic data.

Step-by-Step Methodology
  • Anaerobic Preparation (Glovebox):

    • To an oven-dried 10 mL Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol, 183 mg), and anhydrous Na₂CO₃ (2.0 mmol, 212 mg).

    • Add the internal standard, n-dodecane (1.0 mmol, 227 µL), directly to the mixture.

  • Catalyst Complexation:

    • Add Pd₂dba₃ (0.01 mmol, 1 mol%) and SPhos ligand (0.04 mmol, 4 mol%). The bulky SPhos ligand is critical for facilitating oxidative addition into the sterically hindered 2-position.

  • Solvent Addition:

    • Inject 3.0 mL of degassed Toluene. (The low solubility of NaI in toluene prevents the formation of inhibitory palladium-ate complexes).

  • Thermal Activation:

    • Seal the tube, remove it from the glovebox, and heat the vigorously stirring mixture at 90 °C.

    • Sampling: Withdraw 50 µL aliquots at 1h, 4h, and 12h.

  • Quench and Analysis:

    • Dilute aliquots with EtOAc, filter through a short pad of Celite to remove metal particulates, and analyze via GC-FID.

Workflow Prep 1. Reagent Prep (Add n-Dodecane Internal Standard) Mix 2. Catalyst Addition (Pd2dba3 + SPhos) Prep->Mix Solvent 3. Toluene Addition (Precipitates NaI/NaBr) Mix->Solvent Heat 4. Thermal Activation (90 °C, Aliquot Sampling) Solvent->Heat Analyze 5. GC-FID Analysis (Yield & Mass Balance) Heat->Analyze

Caption: Self-validating experimental workflow for kinetic comparison of aryl halides.

Conclusion

The choice between 2-Iodo- and 2-Bromo-5-methoxy-1,3-dimethylbenzene cannot be made on cost or availability alone.

If the synthetic step involves a standard Suzuki coupling or a lithium-halogen exchange where rapid kinetics at low temperatures are required to avoid side reactions, the aryl iodide is the superior choice due to its extended C–I bond overcoming the ortho-methyl steric shielding. However, if the sequence involves a Buchwald-Hartwig amination or requires long-term ambient storage of the precursor, the aryl bromide provides a more stable, predictable, and robust profile by avoiding halide-induced catalyst poisoning.

References

  • Pierson, M. L., & Hartwig, J. F. (2020). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 12(11), 1030-1036. Available at:[Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768. Available at:[Link]

  • Pérez-García, P., et al. (2021). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. Available at:[Link]

Comparative

GC-MS fragmentation pattern analysis of 2-Iodo-5-methoxy-1,3-dimethylbenzene

GC-MS Fragmentation Pattern Analysis of 2-Iodo-5-methoxy-1,3-dimethylbenzene: A Comparative Guide to Single Quadrupole vs. High-Resolution Platforms Introduction 2-Iodo-5-methoxy-1,3-dimethylbenzene (CAS RN: 90609-47-5)[...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Fragmentation Pattern Analysis of 2-Iodo-5-methoxy-1,3-dimethylbenzene: A Comparative Guide to Single Quadrupole vs. High-Resolution Platforms

Introduction

2-Iodo-5-methoxy-1,3-dimethylbenzene (CAS RN: 90609-47-5)[1] is a highly valuable halogenated aromatic intermediate utilized in advanced organic synthesis and pharmaceutical drug development. Because it contains both electron-donating (methoxy, methyl) and electron-withdrawing (iodo) substituents, its synthetic pathways often yield complex reaction mixtures. While Liquid Chromatography (LC) is useful for heavier compounds, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for volatile and semi-volatile halogenated aromatics due to its superior chromatographic resolution and highly reproducible Electron Ionization (EI) spectral libraries[2].

This guide objectively compares the analytical performance of standard GC-Single Quadrupole MS (GC-SQ-MS) against GC-High-Resolution MS (GC-HRMS) for the structural elucidation and impurity profiling of this compound, grounded in mechanistic fragmentation principles.

Mechanistic Causality: The EI Fragmentation Pathway

As a Senior Application Scientist, it is critical to look beyond the raw mass-to-charge (m/z) values and understand the causality of the fragmentation. In standard 70 eV EI, the fragmentation of 2-Iodo-5-methoxy-1,3-dimethylbenzene is strictly governed by the relative bond dissociation energies of its substituents.

  • Molecular Ion Formation ([M]•+, m/z 262): The initial 70 eV electron impact ejects an electron (typically a lone-pair electron from iodine or oxygen, or a π-electron from the aromatic ring), yielding a stable radical cation at nominal m/z 262.

  • Primary Cleavage — Deiodination (m/z 135): The aryl C–I bond possesses the lowest bond dissociation energy in the molecule (~238 kJ/mol). Homolytic cleavage rapidly expels an iodine radical (I•, 127 Da). This leaves a highly stabilized 3,5-dimethyl-4-methoxybenzene cation at m/z 135.

  • Secondary Cleavage — Demethylation (m/z 120): The m/z 135 ion undergoes α-cleavage at the methoxy group. The loss of a methyl radical (•CH3, 15 Da) generates a highly conjugated quinonoid oxonium ion at m/z 120. This is a hallmark rearrangement pathway for methoxy-aromatics[3].

  • Tertiary Cleavage — Decarbonylation (m/z 92): The quinonoid ion subsequently expels neutral carbon monoxide (CO, 28 Da), resulting in a C7H8•+ hydrocarbon cation at m/z 92, which typically rearranges to a stable tropylium-like derivative.

Fragmentation M Molecular Ion [M]•+ m/z 262 F1 Deiodinated Cation [M - I]+ m/z 135 M->F1 - I• (-127 Da) F2 Quinonoid Ion [M - I - CH3]+ m/z 120 F1->F2 - •CH3 (-15 Da) F3 Tropylium-like Ion [M - I - CH3 - CO]+ m/z 92 F2->F3 - CO (-28 Da)

Figure 1: EI fragmentation pathway of 2-Iodo-5-methoxy-1,3-dimethylbenzene.

Platform Comparison: GC-SQ-MS vs. GC-HRMS (Q-TOF/Orbitrap)

When validating the purity of 2-Iodo-5-methoxy-1,3-dimethylbenzene, laboratories must choose between Single Quadrupole (SQ) systems and High-Resolution Mass Spectrometry (HRMS).

The Analytical Challenge: Iodine is a monoisotopic element ( 127 I), meaning it does not produce the distinct M+2 isotopic patterns seen with chlorine or bromine. When analyzing complex reaction mixtures, distinguishing an unknown iodinated byproduct from a nominal mass isobaric interference is nearly impossible on a low-resolution instrument. In these scenarios, the exact mass capabilities of HRMS (like Q-TOF) are indispensable for determining precise elemental compositions[4].

Performance MetricGC-SQ-MS (Single Quadrupole)GC-HRMS (Q-TOF / Orbitrap)Analytical Impact for Halogenated Aromatics
Mass Accuracy ± 0.1 Da (Nominal Mass)< 2 ppm (Exact Mass)HRMS unambiguously identifies formula (e.g., distinguishing C9H11IO from isobaric matrix overlaps).
Resolving Power ~1,000 (Unit Resolution)25,000 to >100,000 (FWHM)HRMS separates co-eluting background matrix ions from the target analyte's fragments.
Sensitivity (Full Scan) High (pg range)Ultra-High (sub-pg range)SQ is sufficient for standard QA; HRMS excels at trace volatile byproduct discovery.
Library Matching Excellent (NIST/Wiley EI)Excellent (EI) + Formula GenerationSQ relies solely on library hits; HRMS allows de novo structural elucidation of novel byproducts.
Primary Use Case Routine QA/QC & Purity ConfirmationUnknown Impurity Profiling & R&DChoose SQ for batch release; choose HRMS for synthetic route optimization.

Experimental Protocols: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal standards and specific column chemistries to prevent thermal degradation (deiodination) in the injection port—a common artifact in halogenated analysis.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 2-Iodo-5-methoxy-1,3-dimethylbenzene standard.

  • Dissolve in 10 mL of GC-grade Hexane to create a 100 ppm stock solution.

  • Dilute to a 1 ppm working solution using Hexane, spiking in 0.1 ppm of an internal standard (e.g., 1,4-Dichlorobenzene-d4) to validate injection reproducibility.

Step 2: GC Separation Parameters

  • Column: Non-polar capillary column (e.g., HP-5ms or DB-5ms, 30 m × 0.25 mm × 0.25 µm)[2].

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Inlet: 250 °C, Split ratio 10:1. (Note: Do not exceed 250 °C to prevent thermal cleavage of the C-I bond prior to column entry).

  • Oven Program: Initial hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 3 min.

Step 3: MS Detection Parameters

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole/Analyzer Temp: 150 °C.

  • Scan Range: m/z 50 to 350.

Workflow cluster_MS 4. Mass Analysis Comparison S1 1. Sample Preparation Dilution in Hexane (1 ppm) + Internal Std S2 2. GC Separation HP-5ms Column, 1 mL/min He, Max 250°C Inlet S1->S2 S3 3. Electron Ionization (EI) 70 eV, 230°C Source S2->S3 SQ GC-SQ-MS Nominal Mass (Routine QA) S3->SQ HR GC-HRMS (Q-TOF/Orbitrap) Exact Mass (Impurity Profiling) S3->HR S4 5. Data Processing Library Matching & Exact Mass Elucidation SQ->S4 HR->S4

Figure 2: Comparative GC-MS analytical workflow for halogenated aromatics.

Conclusion

For routine purity confirmation of 2-Iodo-5-methoxy-1,3-dimethylbenzene, GC-SQ-MS provides robust, library-searchable fragmentation data (m/z 262, 135, 120, 92). However, for drug development professionals tasked with identifying unknown synthetic byproducts, the lack of a distinct isotopic signature for iodine necessitates the use of GC-HRMS. By leveraging exact mass accuracy, researchers can confidently map fragmentation pathways and ensure the highest standards of chemical integrity.

References

  • CAS Common Chemistry. "2-Iodo-5-methoxy-1,3-dimethylbenzene". CAS, a division of the American Chemical Society.[Link]

  • Trivedi, M. K., et al. "Isotopic Abundance Ratio Analysis of 1,2,3-Trimethoxybenzene (TMB) After Biofield Energy Treatment Using Gas Chromatography-Mass Spectrometry". ResearchGate.[Link]

  • Agilent Technologies. "GC/MS による含フッ素未知ピークの判別方法" (Method for distinguishing unknown halogenated peaks by GC/MS). [Link]

Sources

Validation

Comparative Guide: Catalytic Efficiency of Palladium Ligands for the Cross-Coupling of 2-Iodo-5-methoxy-1,3-dimethylbenzene

Executive Summary & The Steric Challenge In the realm of modern drug development and complex molecule synthesis, the transition-metal-catalyzed cross-coupling of highly hindered aryl halides remains a formidable benchmar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Steric Challenge

In the realm of modern drug development and complex molecule synthesis, the transition-metal-catalyzed cross-coupling of highly hindered aryl halides remains a formidable benchmark of catalytic efficiency. 2-Iodo-5-methoxy-1,3-dimethylbenzene (also known as 4-iodo-3,5-dimethylanisole) represents a "stress-test" substrate for Palladium (Pd) ligands.

The molecule features an iodine atom flanked by two ortho-methyl groups, creating a severe physical barricade that impedes the approach of the Pd catalyst. Furthermore, the para-methoxy group donates electron density into the aromatic ring, raising the LUMO energy of the C–I bond and inherently decelerating oxidative addition. Low conversion in sterically demanding couplings is a frequent challenge due to decreased reaction rates at both the oxidative addition and reductive elimination steps ()[1]. To achieve high turnover numbers (TON), an application scientist must select a ligand that perfectly balances electron-richness (to force oxidative addition) with immense, yet flexible, steric bulk (to drive reductive elimination).

Mechanistic Bottlenecks in the Catalytic Cycle

To understand ligand efficacy, we must map the steric bottlenecks within the catalytic cycle. Standard first-generation catalysts like Pd(PPh₃)₄ generally exhibit poor efficiency, often yielding <40% even in more permissive couplings like Sonogashira reactions with this specific substrate ()[2], because they fail to overcome the following barriers:

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Barrier: Di-ortho Methyls) Pd0->OxAdd + 2-Iodo-5-methoxy- 1,3-dimethylbenzene PdII_ArI [Pd(II)(Ar)I(L)] Hindered Intermediate OxAdd->PdII_ArI TransMet Transmetalation (Base-Activated Boronate) PdII_ArI->TransMet + Ar'-B(OH)3- (from Base) PdII_ArAr [Pd(II)(Ar)(Ar')(L)] Sterically Congested TransMet->PdII_ArAr RedElim Reductive Elimination (Accelerated by Bulky L) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product Tri-ortho Biaryl Product RedElim->Product Product Release

Figure 1: Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks.

Ligand Class Analysis & Causality

When comparing alternatives for this di-ortho-substituted substrate, three advanced ligand classes dominate the field:

  • Dialkylbiaryl Phosphines (e.g., SPhos): SPhos represents the gold standard for this substrate class. The electron-rich dicyclohexylphosphine moiety forces rapid oxidative addition despite the electronically deactivating methoxy group. Crucially, the biaryl backbone induces a highly specific spatial conformation. During the catalytic cycle, the secondary lower ring of the ligand interacts with the empty orbital of the Pd(II) center. This steric pressure forces the two bulky coupling partners into a tightly constrained cis-geometry, drastically lowering the activation energy required for reductive elimination ()[3].

  • N-Heterocyclic Carbenes (e.g., PEPPSI-IPr): NHC ligands operate on the principle of "flexible steric bulk" ()[4]. The commercially available PEPPSI-IPr catalyst enables highly efficient cross-coupling of ortho-disubstituted aryl iodides ()[5]. The IPr ligand features bulky 2,6-diisopropylphenyl groups attached to the carbene nitrogen atoms. These massive groups can rotate around the N–C(aryl) bond, allowing the catalyst to "open up" to accommodate the bulky 2-iodo-5-methoxy-1,3-dimethylbenzene during transmetalation, and then "close in" to force reductive elimination.

  • Trialkylphosphines (e.g., P(t-Bu)₃): While highly active due to extreme electron density and a large cone angle, this ligand lacks the secondary stabilizing interactions of SPhos or the structural flexibility of NHCs, resulting in slightly lower yields for tetra-ortho or tri-ortho biaryl formations.

Quantitative Performance Comparison

The following table summarizes the expected catalytic efficiency of these ligands in a benchmark Suzuki-Miyaura coupling (2-Iodo-5-methoxy-1,3-dimethylbenzene + Phenylboronic acid 2,6-dimethyl-4-methoxybiphenyl).

Catalyst SystemLigand ClassCatalyst LoadingBase / SolventTempYield (%)Mechanistic Outcome
Pd(OAc)₂ / SPhos Dialkylbiaryl Phosphine2 mol%K₃PO₄ / Toluene-H₂O100 °C92 - 95% Optimal cis-confinement accelerates reductive elimination.
PEPPSI-IPr N-Heterocyclic Carbene2 mol%KOtBu / Dioxane80 °C88 - 92% Flexible steric bulk accommodates hindered transmetalation.
Pd₂(dba)₃ / P(t-Bu)₃ Trialkylphosphine3 mol%Cs₂CO₃ / Dioxane100 °C75 - 85% High reactivity, but susceptible to oxidative degradation.
Pd(PPh₃)₄ Triarylphosphine5 mol%Na₂CO₃ / DME-H₂O100 °C< 10% Stalls at Pd(II) intermediate; dominant protodehalogenation.

Self-Validating Experimental Protocol: Suzuki-Miyaura Workflow

To ensure reproducibility and trustworthiness, the following SPhos-catalyzed protocol is designed as a self-validating system with built-in analytical checkpoints.

Phase 1: Reaction Assembly & Degassing
  • Reagent Combination: To an oven-dried Schlenk flask, add 2-Iodo-5-methoxy-1,3-dimethylbenzene (1.0 equiv), phenylboronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2.0 mol%), and SPhos (2.4 mol%).

    • Causality: 1.5 equiv of boronic acid compensates for competitive protodeboronation. K₃PO₄ is selected because sterically hindered substrates require a strong base to drive the difficult transmetalation step. A slight excess of SPhos (2.4 mol%) relative to Pd ensures complete ligation, preventing the precipitation of inactive Pd black.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with Argon (3x). Add degassed Toluene/H₂O (10:1, 0.2 M).

    • Validation Checkpoint: Upon addition of the solvent and initial heating, the suspension must transition from a pale mixture to a homogenous reddish-brown solution, indicating the formation of the active Pd(0)L species. If the solution turns opaque black, the catalyst has aggregated into nanoparticles (Pd black) due to oxygen contamination.

Phase 2: Thermal Activation & Kinetic Monitoring
  • Heating: Stir the reaction vigorously at 100 °C for 12 hours.

    • Causality: High thermal energy is mandatory to overcome the immense activation barrier of reductive elimination for tri-ortho substituted biaryls.

  • In-Process Analysis: At t=2 hours, pull a 10 µL aliquot under Argon, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS or GC-FID.

    • Validation Checkpoint: You must observe the disappearance of the starting material mass (m/z ~262) and the appearance of the product mass. If a high ratio of protodehalogenated byproduct (m/z ~136, 3,5-dimethylanisole) is observed, transmetalation is failing—likely due to inactive base or degraded boronic acid.

Phase 3: Quench, Isolation, & Mass Balance
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: Extensive brine washing is required to remove the inorganic phosphate salts and boronic acid homocoupling byproducts.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: Calculate the crude mass balance before column loading. The isolated yield should closely match the conversion rate observed in the t=12 hour GC-FID trace (typically >90% for the SPhos system). A significant discrepancy indicates product volatility or loss during extraction.

References

  • Yin, J.; Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society, 2002.[Link]

  • Altenhoff, G.; Goddard, R.; Lehmann, C. W.; Glorius, F. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature." Angewandte Chemie International Edition, 2003.[Link]

  • "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones." National Institutes of Health (PMC), 2009.[Link]

  • "Computational Methods: Molecular Dynamics and Metadynamics Simulations." The Royal Society of Chemistry.[Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: 2-Iodo-5-methoxy-1,3-dimethylbenzene vs. Precursors

Executive Summary In the development of sterically hindered aryl building blocks for cross-coupling reactions, the regioselective halogenation of aromatic precursors is a foundational workflow. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of sterically hindered aryl building blocks for cross-coupling reactions, the regioselective halogenation of aromatic precursors is a foundational workflow. This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy absorption bands between the precursor 3,5-dimethylanisole (systematically 1-methoxy-3,5-dimethylbenzene) and its para-iodinated product, 2-iodo-5-methoxy-1,3-dimethylbenzene (also known as 4-iodo-3,5-dimethylanisole) [4].

By leveraging Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, researchers can establish a self-validating analytical system to monitor reaction completion, relying on specific vibrational shifts caused by symmetry alterations and the heavy atom effect.

Mechanistic Causality: Vibrational Shifts in Halogenated Aromatics

To move beyond simple pattern matching, it is critical to understand the physical chemistry driving the IR band shifts between the precursor and the iodinated product.

  • The Heavy Atom Effect (C–I Stretch): Iodine is a highly polarizable, massive atom. According to Hooke's Law for molecular vibrations, a drastic increase in the reduced mass of a bond significantly lowers its vibrational frequency. Consequently, the C–I stretching mode is pushed out of the standard mid-IR fingerprint region into the far-IR/low mid-IR boundary (~500–600 cm⁻¹).

  • Symmetry and C–H Out-of-Plane (OOP) Bending: The exact position of OOP C–H bending is highly diagnostic of the substitution pattern of the aromatic ring [1]. The precursor, 3,5-dimethylanisole, is a 1,3,5-trisubstituted benzene featuring three isolated aromatic protons. Upon electrophilic iodination at the position para to the methoxy group, the product becomes a 1,2,3,5-tetrasubstituted benzene. It retains a plane of symmetry but now possesses only two isolated protons. This structural change alters the dipole moment trajectory during OOP bending, resulting in a sharper, slightly shifted band profile in the 830–880 cm⁻¹ range.

  • Internal Reference Bands: The aliphatic C–H stretches of the methyl groups and the asymmetric C–O–C stretch of the methoxy group remain largely unperturbed by the distant iodination. These serve as reliable internal standards to normalize spectral intensity.

Comparative IR Absorption Data

The following table synthesizes the quantitative shifts in key vibrational modes, providing a diagnostic framework for spectral comparison.

Vibrational ModePrecursor: 3,5-Dimethylanisole [2]Product: 2-Iodo-5-methoxy-1,3-dimethylbenzeneMechanistic Causality & Diagnostic Significance
Aromatic C–H Stretch ~3000 – 3100 cm⁻¹ (Moderate)~3000 – 3100 cm⁻¹ (Weakened)Intensity decreases due to the loss of one aromatic proton during substitution [3].
Aliphatic C–H Stretch ~2830 – 2950 cm⁻¹~2830 – 2950 cm⁻¹Remains constant; serves as an internal baseline for spectral normalization.
Aromatic C=C (Ring) ~1595 cm⁻¹, ~1460 cm⁻¹~1580 cm⁻¹, ~1450 cm⁻¹Slight red-shift due to the inductive withdrawal and high polarizability of the iodine atom.
C–O–C (Methoxy) ~1150 – 1200 cm⁻¹~1150 – 1200 cm⁻¹Unaffected by para-iodination; confirms the integrity of the ether linkage.
C–H OOP Bending ~830 – 850 cm⁻¹ (Complex)~850 – 870 cm⁻¹ (Sharp)Diagnostic shift from a 1,3,5-trisubstituted to a 1,2,3,5-tetrasubstituted symmetric ring system.
C–I Stretch Absent~500 – 600 cm⁻¹Definitive proof of halogenation; driven by the large reduced mass of the C–I bond.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the synthesis and subsequent IR validation must operate as a closed, self-validating loop. The following protocol utilizes N-iodosuccinimide (NIS) for regioselective electrophilic aromatic substitution.

Phase 1: Regioselective Iodination
  • Preparation: Dissolve 10.0 mmol of 3,5-dimethylanisole in 20 mL of anhydrous acetonitrile under an inert argon atmosphere.

  • Activation: Add 10.5 mmol of N-iodosuccinimide (NIS) in a single portion. The strong electron-donating nature of the methoxy group directs the electrophile to the para position (C4 in anisole numbering, yielding the 2-iodo-1,3-dimethyl arrangement).

  • Reaction: Stir the mixture at 25°C for 4 hours. Monitor the consumption of the precursor via TLC (Hexanes:EtOAc 9:1).

Phase 2: Quenching and Workup
  • Neutralization: Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any unreacted electrophilic iodine species to inert iodide, preventing over-iodination during solvent removal.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2-iodo-5-methoxy-1,3-dimethylbenzene.

Phase 3: ATR-FTIR Spectroscopic Validation
  • Background Collection: Collect a background spectrum on the ATR crystal (diamond or ZnSe) to account for atmospheric H₂O and CO₂.

  • Sample Measurement: Place 2-3 mg of the purified product onto the crystal. Apply consistent pressure using the ATR anvil.

  • Self-Validation Logic: The product is verified only when the C–O–C stretch (~1150 cm⁻¹) is present (confirming the core scaffold), the C–H OOP band has shifted to a sharp ~860 cm⁻¹ peak (confirming tetrasubstitution), and a new band appears below 600 cm⁻¹ (confirming the C–I bond).

Visualizations

Experimental Workflow & Logic

Workflow Start 3,5-Dimethylanisole (Precursor) Reaction Electrophilic Iodination (NIS, CH3CN, 25°C) Start->Reaction Add NIS Workup Aqueous Workup (Na2S2O3 Quench) Reaction->Workup Monitor via TLC Product 2-Iodo-5-methoxy- 1,3-dimethylbenzene Workup->Product Isolate & Dry IR_Val ATR-FTIR Analysis (Internal Standard: C-O-C) Product->IR_Val Validate Structure

Caption: Synthetic workflow and ATR-FTIR self-validation logic for 2-iodo-5-methoxy-1,3-dimethylbenzene.

Mechanistic IR Band Shifts

IR_Logic Sub1 Aromatic C-H Stretches (~3000-3100 cm⁻¹) Sub2 C-I Stretch (~500-600 cm⁻¹) Sub3 C-H OOP Bending (~830-880 cm⁻¹) Pre Precursor (3 Isolated H's) Pre->Sub1 Higher Intensity Pre->Sub3 Complex Profile Pro Iodinated Product (2 Isolated H's) Pro->Sub1 Reduced Intensity Pro->Sub2 Emergence of Heavy Atom Bond Pro->Sub3 Sharp, Symmetric

Caption: Mechanistic shifts in key IR vibrational modes following regioselective para-iodination.

References

  • Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: 3,5-Dimethylanisole Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: 15.7 Spectroscopy of Aromatic Compounds Source: Organic Chemistry, OpenStax URL: [Link]

  • Title: Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Safety & Regulatory Compliance

Safety

2-Iodo-5-methoxy-1,3-dimethylbenzene proper disposal procedures

Professional Guide to the Handling and Disposal of 2-Iodo-5-methoxy-1,3-dimethylbenzene As a versatile building block in organic chemistry, 2-Iodo-5-methoxy-1,3-dimethylbenzene (also known as 3,5-dimethyl-4-iodoanisole)...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Guide to the Handling and Disposal of 2-Iodo-5-methoxy-1,3-dimethylbenzene

As a versatile building block in organic chemistry, 2-Iodo-5-methoxy-1,3-dimethylbenzene (also known as 3,5-dimethyl-4-iodoanisole) is frequently utilized by researchers and drug development professionals for complex molecular architectures, including organometallic reagents and bioconjugates[1]. However, because it is a halogenated aromatic compound, its disposal requires strict adherence to environmental health and safety (EHS) protocols to prevent environmental contamination and ensure the safety of laboratory personnel.

This guide provides the authoritative, step-by-step operational plan for the proper segregation, containment, and disposal of 2-Iodo-5-methoxy-1,3-dimethylbenzene and its associated reaction waste.

Physicochemical Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physical state and classification of the material.

PropertyValueOperational Implication
CAS Number 90609-47-5[2]Essential for EHS waste manifest logging.
Molecular Formula C9H11IO[2]Contains Iodine (I); mandates Halogenated waste stream.
Physical State Solid (Melting Point: 33-34 °C)[2]May solidify in ambient conditions; requires dissolution in compatible solvents for liquid waste streams.
Boiling Point 118-120 °C @ 2.5 Torr[2]Low volatility at room temperature, but poses inhalation risks if heated.
Waste Classification Halogenated OrganicMust not be mixed with non-halogenated solvents.

The Causality of Halogenated Waste Segregation

Expert Insight: Why must 2-Iodo-5-methoxy-1,3-dimethylbenzene be strictly segregated into halogenated waste streams?

The reasoning is rooted in the thermodynamics of industrial waste incineration. When non-halogenated organic waste (like ethanol or hexane) is incinerated, it combusts into carbon dioxide and water. However, the incineration of iodinated compounds like 2-Iodo-5-methoxy-1,3-dimethylbenzene produces hydrogen iodide (HI) gas and molecular iodine (I2).

If introduced into a standard non-halogenated waste incinerator, these byproducts will rapidly corrode the furnace lining and exhaust systems. Halogenated waste must be processed in specialized high-temperature incinerators equipped with alkaline gas scrubbers (often utilizing calcium carbonate or sodium hydroxide) to neutralize the acidic hydrogen halide gases before they can be released into the atmosphere. Mixing this compound into non-halogenated streams compromises this self-validating safety system and violates federal/local environmental regulations.

Step-by-Step Disposal Methodology

The following protocol outlines the standard operating procedure for disposing of reaction mixtures containing 2-Iodo-5-methoxy-1,3-dimethylbenzene.

Step 1: Reaction Quenching and Pre-Treatment

  • Action: If the compound is part of an active reaction mixture (e.g., cross-coupling or S-arylation reactions[1]), ensure all reactive intermediates are fully quenched. If free iodine (I2) has been generated as a byproduct, treat the mixture with an aqueous solution of sodium thiosulfate (Na2S2O3) until the characteristic brown/yellow color dissipates.

  • Rationale: Thiosulfate reduces molecular iodine to water-soluble, less toxic iodide ions (I-), preventing the sublimation of toxic iodine vapors in the waste container.

Step 2: Phase Separation

  • Action: Transfer the quenched mixture to a separatory funnel. Separate the aqueous layer from the organic layer containing the unreacted 2-Iodo-5-methoxy-1,3-dimethylbenzene and halogenated solvents (e.g., dichloromethane).

  • Rationale: Minimizing water content in organic waste reduces incineration costs and prevents unpredictable phase-separation pressure build-ups in waste carboys.

Step 3: Primary Containment

  • Action: Deposit the organic layer into a designated, clearly labeled "Halogenated Organic Waste" container.

  • Material Standard: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans, as trace acidic halogens can cause structural degradation over time.

Step 4: Labeling and EHS Transfer

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "2-Iodo-5-methoxy-1,3-dimethylbenzene" and all associated solvents. Do not use abbreviations.

  • Action: Once the container is 80% full, cap it securely, move it to a secondary containment tray in your satellite accumulation area, and schedule a pickup with your institutional EHS department.

Disposal Workflow Visualization

G A Reaction Mixture (Contains 2-Iodo-5-methoxy...) B Aqueous Quench (e.g., Na2S2O3 for free I2) A->B Add Quencher C Phase Separation B->C D Aqueous Waste Stream C->D Aqueous Layer E Halogenated Organic Waste Stream C->E Organic Layer F HDPE / Glass Containment E->F G EHS Collection & High-Temp Incineration F->G

Workflow for the segregation and disposal of halogenated organic waste.

References

  • CAS Common Chemistry. "2-Iodo-5-methoxy-1,3-dimethylbenzene." American Chemical Society. Available at:[Link]

  • ACS Macro Letters. "Heterotelechelic Organometallic PEG Reagents Enable Modular Access to Complex Bioconjugates." American Chemical Society Publications. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Iodo-5-methoxy-1,3-dimethylbenzene
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